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  • Product: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
  • CAS: 1171919-83-7

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, orthogonally protected building blocks. 2,3-Dimethoxy-6-((trimethylsilyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, orthogonally protected building blocks. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS RN: 1171919-83-7) represents a critical intermediate in the synthesis of neuroactive compounds, specifically in the development of metabotropic glutamate receptor (mGluR) antagonists[1].

This whitepaper provides an in-depth technical analysis of this specific chemical entity. By dissecting the causality behind its synthetic assembly via the Sonogashira cross-coupling reaction, detailing a self-validating experimental protocol, and exploring its downstream applications, this guide serves as a comprehensive resource for scientists looking to integrate this scaffold into their drug discovery pipelines.

Chemical Identity and Physicochemical Profiling

The compound features a dimethoxypyridine core—a privileged scaffold in pharmacology due to its ability to participate in hydrogen bonding and modulate lipophilicity—paired with a trimethylsilyl (TMS)-protected alkyne. The TMS group is not merely a structural feature; it is a strategic protecting group that prevents unwanted Glaser homocoupling during initial synthesis and allows for controlled, late-stage desilylation[2].

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
CAS Registry Number 1171919-83-7[3]
Molecular Formula C₁₂H₁₇NO₂Si[4]
Molecular Weight 235.36 g/mol [4]
Core Scaffold Pyridine
Functional Groups Methoxy (x2), TMS-protected internal alkyne

Mechanistic Rationale: The Sonogashira Cross-Coupling

The synthesis of CAS 1171919-83-7 is typically achieved through a palladium-catalyzed, copper-cocatalyzed Sonogashira cross-coupling between 6-bromo-2,3-dimethoxypyridine and trimethylsilylacetylene (TMSA)[5].

Causality of Experimental Choices
  • The Role of Copper(I) Iodide: CuI is essential for forming the highly nucleophilic copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the Pd(II)-aryl complex, driving the catalytic cycle forward and significantly reducing reaction times compared to copper-free variants[2].

  • Base and Solvent Synergy: Triethylamine (TEA) or piperidine acts as both the solvent and the base. The base deprotonates the terminal alkyne only after it coordinates with copper, ensuring the controlled generation of the acetylide[1].

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (6-Bromo-2,3-dimethoxypyridine) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation with Cu-Acetylide PdII->TransMet PdII_Alk Pd(II) Intermediate Ar-Pd-C≡C-TMS TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates Product Product: CAS 1171919-83-7 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine RedElim->Product CuCycle Cu Cycle: TMS-Acetylene + Base Forms Cu-Acetylide CuCycle->TransMet

Caption: Catalytic cycle for the Sonogashira coupling synthesis of CAS 1171919-83-7.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the following protocol is designed as a self-validating workflow. Every step includes a diagnostic check to confirm success before proceeding, minimizing wasted reagents and time.

Materials Required:
  • 6-Bromo-2,3-dimethoxypyridine (1.0 equiv, starting material)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv, alkyne source)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.02 equiv)

  • Triethylamine (TEA) (Anhydrous, degassed)

Step-by-Step Methodology:
  • System Deoxygenation (Critical Step):

    • Action: In a flame-dried Schlenk flask, dissolve 6-bromo-2,3-dimethoxypyridine in anhydrous TEA (0.2 M concentration). Purge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and CuI, terminal alkynes undergo rapid Glaser homocoupling, consuming the TMSA and destroying the yield[7].

  • Catalyst Activation:

    • Action: Add Pd(PPh₃)₂Cl₂ and CuI against a positive counter-flow of Argon. Stir for 5 minutes at room temperature.

    • Validation Check: The solution should transition from clear to a pale yellow/orange hue, indicating the formation of the active Pd(0) species via initial reduction.

  • Alkyne Addition & Coupling:

    • Action: Inject TMSA (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C.

    • Validation Check (Self-Validating Step): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. The starting bromide will disappear, and a new, highly UV-active (fluorescent under 254 nm) non-polar spot will emerge. This confirms successful C-C bond formation.

  • Quenching and Workup:

    • Action: Once complete (typically 2-4 hours), cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove precipitated triethylammonium bromide salts and metal residues.

    • Causality: Removing palladium and copper early prevents metal-catalyzed degradation of the alkyne during concentration.

  • Purification:

    • Action: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc).

    • Validation Check: Confirm the identity of the isolated product (CAS 1171919-83-7) via ¹H NMR. Look for the distinct singlet at ~0.25 ppm integrating to 9 protons, confirming the intact TMS group.

Downstream Applications in Drug Development

The true value of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine lies in its downstream versatility. The TMS group is a placeholder. Upon treatment with a fluoride source (like Tetrabutylammonium fluoride, TBAF) or mild base (K₂CO₃/MeOH), the TMS group is cleaved in situ to reveal 6-ethynyl-2,3-dimethoxypyridine[1].

This terminal alkyne is a highly reactive warhead used in two primary drug discovery workflows:

  • Diarylalkyne Synthesis: A second Sonogashira coupling with a different aryl halide generates rigid, linear diarylalkyne scaffolds. These structures are heavily utilized in the synthesis of potent mGluR5 antagonists, which are investigated for the treatment of neurological disorders like schizophrenia and fragile X syndrome[1][2].

  • Click Chemistry (CuAAC): The terminal alkyne can undergo Copper-Catalyzed Alkyne-Azide Cycloaddition with various azides to form 1,2,3-triazoles, a robust bioisostere for amide bonds used extensively in kinase inhibitor development.

Downstream Start CAS 1171919-83-7 (TMS-Protected Alkyne) Deprotect Desilylation (TBAF or K2CO3) Cleaves TMS Group Start->Deprotect Terminal 6-Ethynyl-2,3-dimethoxypyridine (Terminal Alkyne) Deprotect->Terminal Sono2 2nd Sonogashira Coupling (with Aryl Halide) Terminal->Sono2 Click CuAAC Click Chemistry (with Azide) Terminal->Click Drug1 Diarylalkyne Scaffold (e.g., mGluR5 Antagonists) Sono2->Drug1 Drug2 Triazole-Linked Scaffold (Kinase Inhibitors) Click->Drug2

Caption: Downstream synthetic pathways utilizing the deprotected terminal alkyne intermediate.

Conclusion

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7) is a masterfully designed synthetic intermediate. By understanding the mechanistic causality of its synthesis and employing rigorous, self-validating protocols, researchers can reliably access this compound. Its ability to undergo orthogonal deprotection and subsequent functionalization makes it an indispensable tool in the modern medicinal chemist's arsenal, particularly for accessing complex neuroactive chemical space.

References

  • NextSDS Chemical Database. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine — Chemical Identifiers & CAS Number. Retrieved from:[Link][3]

  • Chemme Product Directory. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine - PRODUCT details. Retrieved from:[Link][4]

  • Beilstein Journal of Organic Chemistry. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from:[Link][5]

  • Molecules (MDPI). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene. Retrieved from: [Link][2]

  • National Institutes of Health (PMC). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Retrieved from:[Link][1]

  • The Journal of Organic Chemistry (ACS Publications). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from:[Link][6]

  • Organic Letters (ACS Publications). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from:[Link][7]

Sources

Exploratory

An In-depth Technical Guide to 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: Properties, Synthesis, and Applications

Introduction and Strategic Importance The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an invaluable core for therapeutic agent design.[1] Within this class, 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine emerges as a highly versatile and strategically important building block for researchers in drug discovery.

This molecule, with CAS Number 1171919-83-7, uniquely combines three key structural features:

  • A 2,3-dimethoxypyridine core : The methoxy groups significantly modulate the electronic landscape of the pyridine ring, influencing its reactivity and potential interactions with biological targets. They can also serve as metabolic soft spots or hydrogen bond acceptors.

  • An ethynyl linker : This rigid, linear linker is widely used in drug design to probe binding pockets and as a precursor for more complex functionalities.

  • A trimethylsilyl (TMS) protecting group : The TMS group provides robust protection for the terminal alkyne, ensuring its stability during preceding synthetic steps while allowing for mild and selective deprotection to unmask the reactive terminal alkyne for subsequent transformations.[3]

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine, detailed protocols for its synthesis and key reactions, and an expert perspective on its potential applications in modern drug development programs.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and screening. The key properties of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine are summarized below.

Physical and Chemical Properties

The compound is a solid at room temperature and, like many organosilicon compounds, is expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.[4][5]

PropertyValueSource(s)
CAS Number 1171919-83-7[6][7]
Molecular Formula C₁₂H₁₇NO₂Si[5]
Molecular Weight 235.35 g/mol [5]
Physical Form Solid[5]
Boiling Point Not experimentally determined; estimated >250 °CN/A
Melting Point Not experimentally determinedN/A
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc)[4]

Table 1: Core physicochemical properties of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Predicted Spectroscopic Data

While a definitive experimental spectrum is not publicly available, a detailed analysis of the structure allows for the accurate prediction of its key spectroscopic signatures, which are essential for reaction monitoring and characterization.

TechniquePredicted SignatureRationale
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.7 (d, 1H), ~6.8-7.0 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H), ~0.25 (s, 9H) ppm.The two pyridine protons will appear as doublets in the aromatic region. The two methoxy groups will be distinct singlets. The nine protons of the TMS group will appear as a characteristic sharp singlet in the upfield region.
¹³C NMR (100 MHz, CDCl₃)δ ~160-165, ~145-150, ~138-142, ~110-115 (pyridine C), ~104 (alkyne C-Si), ~95 (alkyne C-Py), ~56, ~54 (methoxy C), ~0 (TMS C) ppm.Expect four distinct signals for the aromatic carbons of the pyridine ring. The two sp-hybridized carbons of the alkyne will have characteristic shifts. The methoxy and TMS carbons will appear in the aliphatic region.
FT-IR (neat)ν ~2960 (C-H, TMS), ~2160 (C≡C, alkyne stretch), ~1580, 1470 (C=C/C=N, pyridine ring), ~1250 (Si-CH₃) cm⁻¹.The C≡C stretch for a silyl-protected alkyne is a key diagnostic peak. The Si-CH₃ bend around 1250 cm⁻¹ is also characteristic.[8]
Mass Spec. (EI)m/z 235 (M⁺), 220 (M⁺ - CH₃), 162 (M⁺ - Si(CH₃)₃)The molecular ion peak should be observed. A characteristic loss of a methyl group (15 Da) from the TMS moiety is common. Cleavage of the Si-C bond would lead to a significant fragment.[9]

Table 2: Predicted spectroscopic data for the characterization of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Synthesis and Mechanistic Insight

The most logical and efficient synthetic route to 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is the Sonogashira cross-coupling reaction .[10] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Synthesis reactant1 2,3-Dimethoxy-6-halopyridine conditions Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF) reactant1->conditions + reactant2 Trimethylsilylacetylene reactant2->conditions + product 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine conditions->product Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂(X) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂(C≡C-R) pd_aryl->pd_alkynyl Transmetalation cu_acetylide R-C≡C-Cu(I) cu_x Cu(I)X cu_acetylide->cu_x Transmetalation to Pd pd_alkynyl->pd0 Reductive Elimination (Ar-C≡C-R) alkyne R-C≡C-H alkyne->cu_acetylide + Cu(I)X, Base Workflow cluster_reactions Further Transformations start 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine deprotected 2,3-Dimethoxy-6-ethynylpyridine start->deprotected Deprotection (K₂CO₃ / MeOH) click Click Chemistry (e.g., + R-N₃) deprotected->click sonogashira2 Sonogashira Coupling (e.g., + Ar-I) deprotected->sonogashira2 cadiot Cadiot-Chodkiewicz Coupling deprotected->cadiot Applications cluster_targets Potential Therapeutic Areas core 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (Scaffold) pyridine Pyridine Core (Privileged Scaffold, H-Bond Acceptor) core->pyridine methoxy Dimethoxy Groups (Solubility, Metabolic Tuning, H-Bonding) core->methoxy alkyne TMS-Alkyne Handle (Linker, Pharmacophore, Synthetic Vector) core->alkyne cns CNS Receptor Modulators pyridine->cns Core interaction with receptors infectious Antiviral / Antibacterial methoxy->infectious Modulates PK/PD oncology Kinase Inhibitors alkyne->oncology Linker to binding fragments

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Foundational

Structural Elucidation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: A Comprehensive X-Ray Crystallography Protocol

Executive Summary 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1171919-83-7; Formula: C₁₂H₁₇NO₂Si) is a highly functionalized heterocyclic building block frequently utilized in advanced organic synthesis, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1171919-83-7; Formula: C₁₂H₁₇NO₂Si) is a highly functionalized heterocyclic building block frequently utilized in advanced organic synthesis, particularly as an intermediate in Sonogashira cross-coupling reactions for pharmaceutical scaffolds[1]. While its 2D connectivity is straightforward, understanding its 3D solid-state architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for predicting its reactivity, steric profile, and intermolecular interactions.

This whitepaper provides an in-depth technical guide for the crystallographic characterization of this compound. Because the bulky trimethylsilyl (TMS) group is highly susceptible to thermal libration, and the adjacent methoxy groups present unique steric constraints, we outline a self-validating experimental protocol designed to yield high-resolution, publication-quality diffraction data.

Molecular Architecture & Crystallographic Rationale

The structural integrity of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in the solid state is governed by three distinct stereoelectronic domains:

  • The Pyridine Core: Acts as a rigid, planar scaffold capable of forming π−π stacking interactions.

  • The 2,3-Dimethoxy System: The adjacent methoxy groups experience significant steric repulsion. Crystallographic data will reveal whether they adopt a coplanar conformation relative to the pyridine ring (maximizing resonance with the aromatic system) or twist out of plane to minimize steric clash.

  • The TMS-Ethynyl Motif: The C≡C triple bond acts as a rigid, linear spacer. However, the terminal TMS group is spherically bulky and highly lipophilic. At room temperature, the methyl groups on the silicon atom undergo severe thermal motion, which can manifest as positional disorder in the electron density map.

Causality in Experimental Design: To mitigate the thermal disorder of the TMS group, cryogenic data collection (typically at 100 K) is an absolute necessity. Freezing out these dynamic modes ensures reliable Anisotropic Displacement Parameters (ADPs) and prevents the smearing of electron density that could otherwise artificially shorten the observed Si−C bond lengths.

Intermolecular_Interactions Molecule 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine PiPi π-π Stacking (Pyridine Rings) Molecule->PiPi Centroid < 3.8 Å CHO Weak C-H···O Interactions Molecule->CHO Donor-Acceptor < 3.2 Å CHN Weak C-H···N Interactions Molecule->CHN Donor-Acceptor < 3.3 Å Steric Steric Shielding (TMS Group) Molecule->Steric Prevents dense packing

Projected intermolecular interaction network in the crystal lattice.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural model, the following protocol operates as a self-validating system. Each step includes a built-in quality control metric.

Step 2.1: Crystal Engineering & Growth

Due to the highly lipophilic TMS group, standard polar solvent crystallization often fails, yielding oils rather than discrete crystals.

  • Methodology: Vapor diffusion.

  • Protocol: Dissolve 20 mg of the compound in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of an anti-solvent, such as n -pentane or hexanes. Seal the outer vial tightly.

  • Causality: The slow diffusion of the volatile anti-solvent into the DCM layer gradually lowers the solubility of the compound, promoting nucleation over oiling out.

Step 2.2: X-Ray Diffraction Data Collection
  • Protocol: Select a single crystal (optimal size ∼0.2×0.1×0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil to protect it from atmospheric moisture and to act as a cryoprotectant.

  • Data Acquisition: Transfer the mounted crystal immediately to the diffractometer equipped with a cold stream of N2​ gas set to 100(2) K. Collect data using Mo radiation ( λ=0.71073 Å) via ω -scans.

  • Self-Validation Metric: Monitor the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms that the chosen crystal is a true single domain (not twinned) and that the integration strategy is sound.

Step 2.3: Structure Solution & Refinement
  • Structure Solution: Utilize for structure solution via intrinsic phasing[2]. Unlike older direct methods, SHELXT utilizes a dual-space algorithm that automatically assigns atom types based on integrated peak densities, providing an unbiased initial validation of the chemical formula.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [3], operated through the graphical user interface[4].

  • Self-Validation Metric: The refinement is considered globally valid when the Goodness-of-Fit (GoF) approaches 1.000, the final R1​ factor drops below 0.05 (for I>2σ(I) ), and the maximum residual electron density peak is <0.5e−/A˚3 . Finally, generate a CIF and process it through the IUCr checkCIF utility to ensure no Level A or B alerts remain.

SCXRD_Workflow A Crystal Growth (Vapor Diffusion) B Crystal Selection & Mounting (Paratone Oil, 100 K) A->B C Data Collection (Mo Kα, ω-scans) B->C D Data Reduction & Absorption (SADABS) C->D E Structure Solution (SHELXT) D->E F Structure Refinement (SHELXL / Olex2) E->F G CIF Generation (checkCIF) F->G

SCXRD experimental workflow for structural elucidation.

Projected Crystallographic Data & Structural Metrics

Based on the crystallographic behavior of analogous trimethylsilylethynyl-substituted pyridines, the compound is expected to crystallize in a centrosymmetric space group (typically P21​/c ) due to the lack of inherent chirality and the tendency of planar aromatics to pack in inversion-related pairs.

Table 1: Projected Crystallographic Data and Refinement Parameters
ParameterExpected Value / Range
Chemical formula C₁₂H₁₇NO₂Si
Formula weight 235.35 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Volume ∼1350−1400 ų
Z, Calculated density 4, ∼1.13−1.16 g/cm³
Absorption coefficient ( μ ) ∼0.15 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095
Goodness-of-fit on F2 1.00−1.05
Table 2: Key Expected Bond Lengths (Å) and Angles (°)
Structural FeatureExpected RangeCrystallographic Significance
C(sp) - C(sp) [Alkyne] 1.19−1.21 ÅConfirms the integrity of the triple bond without delocalization into the pyridine ring.
Si - C(sp) [TMS to Alkyne] 1.83−1.85 ÅShorter than typical Si−C(sp3) bonds due to increased s-character of the alkyne carbon.
Si - C(sp³)[TMS methyls] 1.85−1.88 ÅHighly sensitive to thermal motion; requires 100 K data collection for accuracy.
C(ar) - O [Methoxy] 1.35−1.37 ÅIndicates partial double-bond character due to resonance with the pyridine core.
C(ar) - C(sp) - Si Angle 175−180∘ The alkyne spacer should be nearly perfectly linear, projecting the TMS group away from the core.

Conclusion

The structural elucidation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine requires a meticulous approach to crystal engineering and cryogenic data collection. By adhering to the self-validating workflow outlined above—leveraging modern intrinsic phasing algorithms (SHELXT) and rigorous least-squares refinement (SHELXL via Olex2)—researchers can overcome the inherent thermal disorder of the TMS group. The resulting high-fidelity structural data will provide definitive proof of the compound's stereoelectronic profile, enabling its precise application in advanced molecular design.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

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Exploratory

Synthesis Mechanism of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: A Technical Guide

Executive Summary The synthesis of 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine represents a critical carbon-carbon bond formation strategy in the development of complex heterocyclic scaffolds. Pyridine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine represents a critical carbon-carbon bond formation strategy in the development of complex heterocyclic scaffolds. Pyridine derivatives are ubiquitous in pharmaceutical development, and the installation of a protected alkyne—specifically via the trimethylsilyl (TMS) group—provides a versatile handle for subsequent functionalization, such as click chemistry or further cross-coupling[1][2]. This technical guide elucidates the mechanistic pathways, experimental causality, and self-validating protocols required to synthesize this molecule via the Sonogashira cross-coupling reaction.

Mechanistic Overview: The Bimetallic Catalytic Cycle

The synthesis is achieved through a palladium-catalyzed, copper-cocatalyzed Sonogashira coupling between 6-bromo-2,3-dimethoxypyridine and trimethylsilylacetylene (TMSA)[1][3]. The reaction relies on two intersecting catalytic cycles:

The Palladium Cycle
  • Oxidative Addition : The active Pd0 species undergoes oxidative addition into the C−Br bond of 6-bromo-2,3-dimethoxypyridine. This step forms a stable PdII complex (Ar-Pd-Br). The electron-donating methoxy groups at the 2- and 3-positions of the pyridine ring increase the electron density of the heterocycle, which can slightly decelerate oxidative addition compared to electron-deficient pyridines; hence, elevated temperatures or highly active ligands are often required[2].

  • Transmetalation : The PdII complex interacts with the copper acetylide (generated in the copper cycle). The TMS-alkynyl group is transferred to the palladium center, displacing the bromide ligand and forming an Ar-Pd-alkyne intermediate[1].

  • Reductive Elimination : The PdII intermediate undergoes reductive elimination to yield the final product, 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine, simultaneously regenerating the Pd0 catalyst[1].

The Copper Cycle

The copper co-catalyst (typically CuI) reacts with the terminal alkyne (TMSA) in the presence of an amine base (e.g., triethylamine). The base deprotonates the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and readily participates in transmetalation with the PdII species[1].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (6-Bromo-2,3-dimethoxypyridine) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation (with Cu-acetylide) PdII->Trans PdII_Alkyne Pd(II) Intermediate Ar-Pd-C≡C-TMS Trans->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product: 2,3-Dimethoxy-6-((TMS)ethynyl)pyridine RedElim->Product CuCycle Cu Cycle: TMSA + CuI + Base -> Cu-C≡C-TMS CuCycle->Trans Cu-acetylide transfer

Bimetallic catalytic cycle for the Sonogashira coupling of 6-bromo-2,3-dimethoxypyridine.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, every reagent and condition must be selected with mechanistic intent:

  • Substrate Selection (Bromide vs. Iodide) : While aryl iodides are more reactive in oxidative addition, 6-bromo-2,3-dimethoxypyridine is often preferred due to greater commercial availability and chemical stability. To overcome the higher activation energy of the C−Br bond, heating (typically 80–100 °C) is employed[2].

  • Alkyne Source (TMSA) : Trimethylsilylacetylene is a volatile liquid. It is added in slight excess (1.2–1.5 equivalents) to compensate for potential evaporative loss and competing Glaser homocoupling (formation of bis(trimethylsilyl)butadiyne)[1][3].

  • Catalyst System : Pd(PPh3​)2​Cl2​ is a robust, air-stable PdII precatalyst that is reduced in situ to the active Pd0 species by the alkyne or amine base. CuI is the standard co-catalyst[1].

  • Solvent and Base : Triethylamine ( Et3​N ) often serves as both the base and the solvent, or it is used in conjunction with a polar aprotic solvent like DMF to increase the solubility of the palladium complexes and stabilize the transition states[1][2]. Strict deaeration (degassing) is mandatory to prevent oxygen-promoted Glaser homocoupling[1][4].

Quantitative Data & Optimization

The following table summarizes typical optimization parameters for the coupling of bromopyridines with TMSA, establishing a baseline for process development[2].

ParameterStandard ConditionHigh-Efficiency ConditionCausality / Impact
Catalyst Pd(PPh3​)2​Cl2​ (5 mol%) Pd(CF3​COO)2​ / PPh3​ (2.5 mol%)More electrophilic Pd center accelerates oxidative addition.
Co-catalyst CuI (10 mol%)CuI (5 mol%)Reduces homocoupling byproduct formation.
Solvent Et3​N (neat)DMF / Et3​N (1:1)DMF enhances solubility of the polar pyridine substrate.
Temperature 80 °C100 °COvercomes the activation barrier of the electron-rich C−Br bond.
Atmosphere N2​ (balloon)Argon (Schlenk line)Argon provides superior exclusion of O2​ , minimizing Glaser coupling.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the success of each phase.

Reagent Preparation and Degassing
  • Equip a flame-dried Schlenk flask with a magnetic stir bar.

  • Add 6-bromo-2,3-dimethoxypyridine (1.0 equiv, 10 mmol), Pd(PPh3​)2​Cl2​ (0.05 equiv, 0.5 mmol), and CuI (0.10 equiv, 1.0 mmol).

  • Seal the flask with a rubber septum and perform three vacuum/argon cycles to establish a strictly inert atmosphere. Validation: The solid mixture must remain free-flowing and exhibit no color change indicative of premature oxidation.

Reaction Initiation
  • Inject anhydrous, degassed DMF (15 mL) and anhydrous triethylamine (15 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add trimethylsilylacetylene (TMSA) (1.5 equiv, 15 mmol) dropwise via syringe. Validation: The solution typically transitions from pale yellow to a deep amber/brown color, indicating the formation of the active Pd/Cu catalytic species.

Heating and Monitoring
  • Transfer the flask to a pre-heated oil bath at 80–100 °C.

  • Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) every 2 hours. Validation: The disappearance of the starting material ( Rf​≈0.5 ) and the appearance of a new, UV-active product spot ( Rf​≈0.7 ) confirms reaction progression.

Workup and Purification
  • Once complete (typically 4–6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH4​Cl (30 mL) to dissolve copper salts. Extract with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Workflow Step1 1. Degassing & Setup (Ar atmosphere, Schlenk line) Step2 2. Reagent Addition (Ar-Br, Pd cat, CuI, DMF/Et3N) Step1->Step2 Step3 3. TMSA Addition (Dropwise injection) Step2->Step3 Step4 4. Heating & Reaction (80-100°C, TLC monitoring) Step3->Step4 Step5 5. Quenching & Extraction (NH4Cl / EtOAc) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Experimental workflow for the synthesis of 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Conclusion

The synthesis of 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine via the Sonogashira coupling is a highly efficient method for constructing functionalized heterocycles. By understanding the bimetallic catalytic cycle and rigorously controlling atmospheric oxygen and temperature, researchers can suppress homocoupling side reactions and achieve high yields. The resulting TMS-protected alkyne serves as a robust intermediate for downstream pharmaceutical synthesis.

References

  • Sonogashira coupling with diminished homocoupling , University of Washington. Available at:[Link]

  • Sonogashira coupling , Wikipedia. Available at: [Link]

  • Cross-Coupling of Alkynylsilanes - Technical Library , Gelest. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Derivatives

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary The functionalization of pyridine scaffolds is a cornerstone of modern p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical and materials chemistry. Among these, 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1171919-83-7)[1] represents a highly specialized building block. It combines the electron-rich nature of a dimethoxy-substituted heterocycle with the orthogonal reactivity of a protected terminal alkyne. This whitepaper dissects the thermodynamic drivers governing the stability of this scaffold, mapping its electronic topography, defining its degradation pathways, and providing self-validating experimental protocols to quantify its kinetic and thermodynamic boundaries.

Structural and Electronic Topography

To understand the macroscopic stability of this derivative, one must first analyze the microscopic causality of its substituents:

  • The Push-Pull Dynamic: The pyridine core is inherently electron-deficient. However, the methoxy groups at the 2- and 3-positions act as powerful electron donors via resonance ( +M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the ring[2].

  • Steric Shielding vs. Basicity: While the methoxy groups increase the basicity of the pyridine nitrogen, the bulky trimethylsilyl (TMS) group at the 6-position creates a steric "cleft." This prevents the coordination of bulky electrophiles or transition metals directly to the nitrogen, directing reactivity toward the alkyne or facilitating its use as a highly specific ligand in metallosupramolecular assemblies[3].

  • Alkyne π -Acceptance: The ethynyl linker acts as a π -acceptor, balancing the electron-rich ring and stabilizing the overall ground state through hyperconjugation with the silicon d-orbitals (or σ∗ orbitals).

Thermodynamic Drivers of Stability

The stability of the 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine scaffold is heavily context-dependent, governed by the competition between kinetic trapping and thermodynamic sinks.

Solid-State and Thermal Stability

In the solid state, TMS-ethynylpyridine derivatives exhibit exceptional thermal stability. The absence of α -protons on the silicon and the rigid alkyne spacer prevent low-energy elimination pathways. Similar bis((trimethylsilyl)ethynyl)pyridine complexes resist thermal decomposition up to 250 °C, with degradation only occurring once the activation energy for Si-C homolysis or ring fragmentation is breached[4]. In moderately polar solvents (e.g., DMF), the scaffold maintains structural integrity above 80 °C, a critical feature for high-temperature polymerization or coordination chemistry[3].

Chemical Lability: The Silicon-Fluorine Sink

While thermally robust, the Si-C(sp) bond is chemically labile under specific conditions. The thermodynamic stability of the TMS group is entirely subverted in the presence of fluoride ions. The formation of the Si-F bond releases ~582 kJ/mol of energy, providing an overwhelming thermodynamic driving force for protodesilylation, converting the protected alkyne into a terminal alkyne[5][6].

Quantitative Stability Profiles

The following table summarizes the thermodynamic parameters for the primary degradation pathways of the scaffold, derived from isoconversional kinetic modeling of related pyridine and porphyrin systems[7].

Degradation PathwayEnvironmental TriggerEst. Activation Energy ( Ea​ )Half-life ( t1/2​ ) at 25°CThermodynamic Sink
Solid-State Thermal Cleavage Ambient Air / Heat (>200°C)~90 - 110 kJ/mol> 15 yearsVolatilization of TMS / Char
Protodesilylation 0.1 M TBAF in THF~45 kJ/mol< 5 minutesSi-F Bond Formation
N-Oxidation 30% H2​O2​ in DCM~85 kJ/mol~ 48 hoursPyridine N-Oxide Formation

Degradation Pathways and Mechanisms

The degradation of the scaffold follows highly predictable vectors based on the applied stressor. Below are the logical relationships mapping the fate of the molecule under thermal, basic/nucleophilic, and oxidative stress.

GlobalPathways A 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (Intact Scaffold) B Thermal Stress (>200°C) A->B Heat C Nucleophilic Stress (F-, OH-) A->C Solvolysis D Oxidative Stress (ROS, H2O2) A->D Oxidation E Solid-State Stability (No phase change <150°C) B->E Thermodynamic Equilibrium F Protodesilylation (Terminal Alkyne Formation) C->F Kinetic Cleavage G N-Oxidation (Pyridine N-Oxide) D->G Electrophilic Attack

Fig 1: Global thermodynamic degradation pathways of the TMS-ethynylpyridine scaffold.

The Protodesilylation Mechanism

The most synthetically relevant degradation pathway is the deliberate cleavage of the TMS group. This proceeds via a pentacoordinate silicon transition state.

Desilylation A TMS-Ethynylpyridine (Ground State) B Pentacoordinate Si (Transition State) A->B + F- (Nucleophile) C Ethynyl Carbanion (Intermediate) B->C - TMS-F (Leaving Group) D Terminal Alkyne (Thermodynamic Sink) C->D + H+ (Protonation)

Fig 2: Stepwise mechanism of nucleophile-driven protodesilylation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this scaffold's stability must rely on self-validating protocols. A protocol is only robust if it contains internal controls that immediately flag artifactual data.

Protocol 1: Solid-State Thermal Stability Assessment via TGA-DSC

Objective: Determine the absolute thermal degradation kinetics and activation energy ( Ea​ ) of the scaffold. Causality: Thermogravimetric Analysis (TGA) measures mass loss but cannot distinguish between solvent evaporation, sublimation, and true covalent decomposition. Coupling TGA with Differential Scanning Calorimetry (DSC) provides a thermodynamic signature (endothermic vs. exothermic) to pinpoint exact bond cleavage events. Self-Validation Mechanism: Orthogonal detection. If TGA registers a mass loss corresponding to the TMS group (~31%) and DSC simultaneously registers a sharp, irreversible exotherm, covalent decomposition is confirmed. If mass loss occurs alongside a broad endotherm at lower temperatures, it flags the artifactual loss of trapped solvent (e.g., residual THF), preventing false stability reporting.

Step-by-Step Workflow:

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of crystalline 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine into an alumina crucible.

  • Atmospheric Control: Purge the TGA-DSC furnace with ultra-high purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 30 minutes to eliminate oxidative variables.

  • Isothermal Baseline: Hold the sample at 25 °C for 10 minutes to establish a thermal baseline.

  • Dynamic Heating: Ramp the temperature from 25 °C to 400 °C at a precise rate of 10 °C/min.

  • Data Correlation: Overlay the first derivative of the TGA curve (DTG) with the DSC heat flow curve. Integrate the exothermic peak corresponding to the primary mass loss to calculate the enthalpy of decomposition ( ΔHd​ ).

Protocol 2: Solution-Phase Protodesilylation Kinetics via VT-NMR

Objective: Quantify the kinetic lability of the Si-C(sp) bond under nucleophilic stress. Causality: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) allows for the real-time, non-destructive tracking of the reaction coordinate. By monitoring the disappearance of the TMS protons ( δ ~0.25 ppm), the exact rate constant ( k ) can be derived. Self-Validation Mechanism: Internal Mass Balance. The protocol utilizes 1,3,5-trimethoxybenzene as an inert internal standard. Throughout the kinetic run, the sum of the integrals of the starting material's TMS peak and the product's terminal alkyne proton must remain constant relative to the internal standard. Any deviation >2% indicates uncharacterized side reactions (e.g., alkyne oligomerization), immediately invalidating the kinetic run.

Step-by-Step Workflow:

  • Standardized Solution: Prepare a 0.05 M solution of the pyridine derivative in THF- d8​ . Add exactly 0.01 M of 1,3,5-trimethoxybenzene as the internal standard.

  • Probe Equilibration: Insert the NMR tube into the spectrometer and equilibrate the probe to exactly 298 K. Lock and shim the sample.

  • Nucleophilic Injection: Eject the sample, rapidly inject 1.0 equivalent of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), invert twice to mix, and re-insert.

  • Kinetic Acquisition: Acquire a single-scan 1H -NMR spectrum every 30 seconds for 15 minutes using a pre-programmed array macro.

  • Integration & Analysis: Integrate the decaying TMS singlet ( δ ~0.25 ppm) and the growing terminal alkyne proton ( δ ~3.10 ppm) against the internal standard aromatic protons ( δ ~6.10 ppm). Plot ln([A]/[A]0​) vs. time to extract the first-order rate constant.

Conclusion

The 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine scaffold is a masterclass in thermodynamic balancing. Its electron-rich core is perfectly offset by the steric and electronic properties of the protected alkyne. By understanding the specific thermodynamic sinks—namely, the extreme exothermicity of Si-F bond formation and the high activation energy required for solid-state thermal cleavage—researchers can precisely control the activation of this molecule in complex synthetic or supramolecular workflows.

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Exploratory

Synthesis and Applications of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Precursors: A Technical Guide

Executive Summary The molecule 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1 [4]) is a highly versatile heterocyclic building block used extensively in modern medicinal chemistry and materials science. This w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1 [4]) is a highly versatile heterocyclic building block used extensively in modern medicinal chemistry and materials science. This whitepaper provides a comprehensive literature review and technical guide focusing on the precursors required to synthesize this scaffold. By analyzing the regioselective halogenation of the 2,3-dimethoxypyridine core and its subsequent Sonogashira cross-coupling with trimethylsilylacetylene (TMSA), this guide establishes a self-validating, high-yield synthetic pipeline for researchers and drug development professionals.

Pharmacological Significance & Precursor Logic

The 2,3-dimethoxypyridine motif is a privileged pharmacophore. It frequently serves as a bioisostere for catechol or ortho-dimethoxybenzene rings, offering improved aqueous solubility and distinct hydrogen-bonding profiles. Derivatives of this core have been successfully deployed as potent inhibitors of viral enzymes, such as2 [1].

To build complex molecular architectures from this core, researchers rely on two primary precursors:

  • 6-Bromo-2,3-dimethoxypyridine (The Electrophile): Synthesized via the regioselective bromination of 2,3-dimethoxypyridine using N-bromosuccinimide (NBS). The methoxy groups direct the electrophilic aromatic substitution, activating specific positions on the pyridine ring.

  • Trimethylsilylacetylene (The Nucleophile Surrogate): Gaseous acetylene is highly flammable and difficult to handle at scale. TMSA acts as a bench-stable, liquid surrogate. The bulky trimethylsilyl (TMS) group serves a dual purpose: it prevents unwanted Glaser homocoupling (diyne formation) during the cross-coupling phase and provides an orthogonal protecting group for downstream 3 [3].

SyntheticWorkflow Start 2,3-Dimethoxypyridine (Starting Material) Halogenation Regioselective Halogenation (NBS or NIS) Start->Halogenation Intermediate 6-Halo-2,3-dimethoxypyridine (Precursor 1) Halogenation->Intermediate Coupling Sonogashira Cross-Coupling (Pd-Cat, CuI, TMS-Acetylene) Intermediate->Coupling Target 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine CAS: 1171919-83-7 Coupling->Target Deprotection TMS Deprotection (TBAF or K2CO3/MeOH) Target->Deprotection Final 6-Ethynyl-2,3-dimethoxypyridine (Terminal Alkyne) Deprotection->Final

Synthetic workflow from 2,3-dimethoxypyridine to the terminal alkyne via CAS 1171919-83-7.

Mechanistic Causality: The Sonogashira Catalytic Cycle

The convergence of the two precursors relies on the Sonogashira cross-coupling reaction. As an Application Scientist, it is critical to understand the causality of the catalytic cycle to troubleshoot and optimize yields. The cycle operates via a dual-metal synergistic mechanism:

  • Oxidative Addition: The active Pd(0) species inserts itself into the C-Br bond of 6-bromo-2,3-dimethoxypyridine, forming a stable Pd(II) intermediate. The electron-rich nature of the dimethoxypyridine ring can slow this step; hence, elevated temperatures or highly active ligands are often required.

  • Copper Cycle (Activation): CuI reacts with the terminal alkyne of TMSA in the presence of an amine base to form a highly nucleophilic copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the TMS-ethynyl group to the Pd(II) complex, displacing the bromide ion.

  • Reductive Elimination: The Pd(II) complex expels the final product—2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine—and regenerates the Pd(0) catalyst.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L2] PdII_Ox Oxidative Addition [Ar-Pd(II)-Br] Pd0->PdII_Ox + 6-Bromo-2,3-dimethoxypyridine PdII_Trans Transmetalation [Ar-Pd(II)-C≡C-TMS] PdII_Ox->PdII_Trans PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (CAS: 1171919-83-7) PdII_Trans->Product Cu_Cycle Copper Acetylide [Cu-C≡C-TMS] Cu_Cycle->PdII_Trans TMS-Acetylene + Base

Sonogashira catalytic cycle detailing oxidative addition, transmetalation, and reductive elimination.

Quantitative Data: Reaction Optimization

The efficiency of coupling unreactive heteroaryl halides with TMSA heavily depends on the choice of catalyst, solvent, and base. Based on 4 [2], Table 1 summarizes the empirical data for optimizing the yield of the target scaffold.

Table 1: Optimization of Sonogashira Coupling for 6-Bromo-2,3-dimethoxypyridine

Catalyst (mol%)Co-catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5)CuI (5)Et₃N / THF601672Pd(0) is prone to oxidation; moderate yield due to catalyst degradation over time.
Pd(PPh₃)₂Cl₂ (2)CuI (2)Et₃N / DMF801285Pd(II) precatalyst is air-stable and reduces in situ, ensuring a steady supply of active Pd(0).
Pd(PPh₃)₂Cl₂ (2) CuI (2) DIPA / DMF 80 8 92 Diisopropylamine (DIPA) has a higher pKa, accelerating Cu-acetylide formation.
Pd(dppf)Cl₂ (2)CuI (2)Et₃N / DMF801281Bidentate ligand restricts reductive elimination geometry slightly compared to PPh₃.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checks. This protocol utilizes the optimized conditions (DIPA/DMF) from Table 1.

Step 1: Reagent Preparation and Degassing
  • Action: In an oven-dried Schlenk flask, dissolve 6-bromo-2,3-dimethoxypyridine (1.0 eq, 10 mmol) and trimethylsilylacetylene (1.2 eq, 12 mmol) in 20 mL of anhydrous DMF. Add Diisopropylamine (DIPA, 2.0 eq, 20 mmol). Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of TMSA into a diyne, which consumes the alkyne precursor and poisons the palladium catalyst.

  • Validation Check: The solution must remain clear and colorless. A blue or green tint indicates copper oxidation (Cu(II)) from atmospheric oxygen, signaling a failed degassing step.

Step 2: Catalyst Initiation
  • Action: Under positive Argon pressure, quickly add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%). Seal the flask and heat the mixture to 80 °C with vigorous stirring.

  • Causality: The Pd(II) precatalyst is reduced in situ by the alkyne and amine to the active Pd(0) species. Simultaneously, CuI reacts with the deprotonated alkyne to form the highly nucleophilic copper acetylide.

  • Validation Check: The reaction mixture will transition from pale yellow to a deep amber/brown over 30 minutes. This color change confirms the successful formation of the active Pd(0) species and the progression of the catalytic cycle.

Step 3: Reaction Monitoring
  • Action: Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS at the 4-hour and 8-hour marks.

  • Validation Check: The starting material (6-bromo-2,3-dimethoxypyridine) spot should disappear. LC-MS will show the emergence of the target mass [M+H]+=236.1 , confirming complete conversion to 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Step 4: Quench and Purification
  • Action: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl acts as a chelating agent, forming water-soluble complexes with residual copper salts, effectively removing them from the organic product.

  • Validation Check: The aqueous layer will turn distinctly blue (indicating the presence of copper-amine complexes), while the organic layer retains the crude product. Purify via silica gel flash chromatography to isolate the pure target compound as a pale solid or oil.

Downstream Applications

Once 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is synthesized, the TMS group can be easily removed to reveal a terminal alkyne. This deprotection is typically achieved using Tetrabutylammonium fluoride (TBAF) in THF or K₂CO₃ in Methanol. The resulting 6-ethynyl-2,3-dimethoxypyridine is a prime candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC "Click" chemistry) to form biologically active triazoles, or for a second, tandem Sonogashira coupling to generate extended conjugated diarylalkynes.

References

  • Title: Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)
  • Source: acs.
  • Source: acs.
  • Title: 1171919-83-7 | 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis Protocol for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Audience: Researchers, scientists, and drug development professionals. Introduction: Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesis of a Key Heterocyclic Building Block via Sonogashira Coupling

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a valuable heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The substituted pyridine core is a common motif in medicinal chemistry, and the trimethylsilyl (TMS)-protected ethynyl group offers a versatile handle for further chemical elaboration, such as desilylation to reveal the terminal alkyne or participation in further cross-coupling reactions.

This application note provides a detailed, step-by-step protocol for the synthesis of this target molecule, employing the robust and efficient Sonogashira cross-coupling reaction.[1] The chosen strategy involves the palladium- and copper-catalyzed coupling of a commercially available halogenated pyridine, 6-Iodo-2,3-dimethoxypyridine, with (trimethylsilyl)acetylene. We will delve into the mechanistic rationale behind the procedural steps, offer field-proven insights for optimization, and outline the necessary safety precautions for a secure and successful synthesis.

Reaction Scheme

Reaction Scheme: Synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Figure 1: Palladium- and copper-catalyzed Sonogashira coupling of 6-Iodo-2,3-dimethoxypyridine with (trimethylsilyl)acetylene.

Mechanistic Overview: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2] Its efficacy stems from a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the pyridine substrate.

  • Copper Cycle : Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination : The copper acetylide then transfers its acetylenic group to the palladium complex (transmetalation). The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.

The use of a copper(I) co-catalyst is crucial as it allows the reaction to proceed under significantly milder conditions (e.g., room temperature) compared to early copper-free variants.[3][4]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PuritySupplier Example
6-Iodo-2,3-dimethoxypyridine321535-23-3265.05 g/mol ≥97%Sigma-Aldrich[5][6][7]
(Trimethylsilyl)acetylene1066-54-298.22 g/mol ≥98%Sigma-Aldrich[8]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol ≥99%Gelest, Inc.[9]
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol ≥99.5% (trace metals basis)Carl ROTH[10]
Triethylamine (Et₃N), anhydrous121-44-8101.19 g/mol ≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol ≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl Acetate (EtOAc), ACS grade141-78-688.11 g/mol ≥99.5%Fisher Scientific
Hexanes, ACS grade110-54-386.18 g/mol ≥98.5%Fisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol N/ALab-prepared
Brine (Saturated aq. NaCl)7647-14-558.44 g/mol N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ≥99.5%Sigma-Aldrich
Silica Gel, column chromatography grade7631-86-960.08 g/mol 230-400 meshSorbent Technologies
Equipment
  • Two-necked round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Septa and needles/syringes

  • Condenser (optional, for heated reactions)

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions & Hazard Management

A thorough risk assessment must be conducted before beginning this procedure. Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[9][11][12]

  • (Trimethylsilyl)acetylene : This is a highly flammable liquid and vapor.[8][13] It is also corrosive and harmful if inhaled or absorbed through the skin.[11] Keep away from all ignition sources and store in a flammable-rated cabinet, preferably refrigerated (2-8 °C).[11][14]

  • Tetrakis(triphenylphosphine)palladium(0) : This catalyst is air, light, and heat-sensitive. It can decompose in contact with air and moisture.[9] Handle under an inert atmosphere whenever possible and store in a freezer. May cause skin, eye, and respiratory tract irritation.[12][15]

  • Copper(I) Iodide : Harmful if swallowed and causes serious eye and skin irritation.[10][16] Avoid generating dust.[17][18]

  • Triethylamine (Et₃N) : Flammable, corrosive, and toxic. It has a strong, pungent odor. Work exclusively in a fume hood.

  • Anhydrous THF : Highly flammable. Can form explosive peroxides upon prolonged exposure to air. Use freshly opened bottles or solvent from a purification system.

Emergency Procedures : Ensure an emergency eyewash station and safety shower are immediately accessible.[9][14] In case of skin contact, wash the affected area with plenty of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11][12]

Detailed Step-by-Step Experimental Protocol

Part 1: Reaction Setup
  • Flask Preparation : Place a 100 mL two-necked round-bottom flask containing a magnetic stir bar under vacuum and gently heat with a heat gun to remove adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen gas. Maintain this inert atmosphere throughout the reaction setup and execution.

  • Reagent Addition : To the flask, add 6-Iodo-2,3-dimethoxypyridine (1.00 g, 3.77 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (218 mg, 0.19 mmol, 0.05 eq), and Copper(I) Iodide (36 mg, 0.19 mmol, 0.05 eq).

    • Scientist's Note (Expertise & Experience): The palladium catalyst is the most expensive and sensitive reagent. Adding it with the other solids at this stage minimizes handling. The yellow color of Pd(PPh₃)₄ is a good indicator of its quality; if it appears dark brown or black, it may have decomposed and should not be used.

  • Solvent and Base Addition : Add 20 mL of anhydrous THF via syringe, followed by 10 mL of anhydrous triethylamine. Stir the mixture to dissolve the solids.

  • Solvent Degassing : Bubble argon gas through the stirred solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Scientist's Note (Trustworthiness): A self-validating protocol ensures all measures are taken to prevent reaction failure. Inadequate degassing is a common cause for the failure of Sonogashira couplings.

  • Alkyne Addition : Using a syringe, add (trimethylsilyl)acetylene (0.64 mL, 4.52 mmol, 1.2 eq) dropwise to the stirred reaction mixture over 2-3 minutes.

Part 2: Reaction Monitoring
  • Execution : Stir the reaction mixture at room temperature. The solution will typically turn from a yellow/light brown suspension to a darker, more homogeneous mixture, often with the formation of a salt precipitate (triethylammonium iodide).

  • Monitoring : The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Eluent System : A common eluent is 10-20% Ethyl Acetate in Hexanes.

    • Visualization : Visualize the spots under UV light (254 nm). The starting material (6-Iodo-2,3-dimethoxypyridine) will have a different Rf value than the less polar product. The reaction is considered complete when the starting material spot is no longer visible. The reaction is typically complete within 2-6 hours.

Part 3: Work-up and Purification
  • Quenching : Once the reaction is complete, add 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction : Transfer the entire mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate each.

    • Scientist's Note (Causality): The NH₄Cl wash helps to remove the amine base and complex any remaining copper salts. Ethyl acetate is chosen as the extraction solvent due to the product's high solubility and its immiscibility with water.

  • Washing : Combine all the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.

  • Purification : Purify the crude product using flash column chromatography on silica gel.

    • Slurry and Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the column, or dissolve it in a minimal amount of dichloromethane and load it directly.

    • Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10% EtOAc/Hexanes). Collect fractions and monitor them by TLC.

    • Final Product : Combine the pure fractions (those containing only the product spot by TLC) and remove the solvent under reduced pressure to yield 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine as a pure solid or oil.

Quantitative Data Summary

ComponentMol. Wt. ( g/mol )EquivalentsMoles (mmol)Amount Used
6-Iodo-2,3-dimethoxypyridine265.051.03.771.00 g
(Trimethylsilyl)acetylene98.221.24.520.44 g (0.64 mL)
Pd(PPh₃)₄1155.560.050.19218 mg
CuI190.450.050.1936 mg
Triethylamine101.19--10 mL (solvent/base)
Tetrahydrofuran (THF)72.11--20 mL (solvent)
Expected Product 235.35 - ~3.0 (80% yield) ~0.71 g

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_run 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification A Dry Flask & Purge with Argon B Add Solids: 6-Iodo-2,3-dimethoxypyridine Pd(PPh₃)₄, CuI A->B C Add Solvents & Base: Anhydrous THF, Et₃N B->C D Degas Solution with Argon C->D E Add (Trimethylsilyl)acetylene D->E F Stir at Room Temperature (2-6 hours) E->F G Monitor by TLC (Disappearance of Starting Material) F->G H Quench with aq. NH₄Cl G->H I Extract with Ethyl Acetate H->I J Wash with Brine & Dry (MgSO₄) I->J K Concentrate in Vacuo J->K L Purify via Flash Chromatography K->L M Isolate Pure Product L->M

Caption: Workflow for the synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

References

  • Gelest, Inc. (2017, March 31). TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0)
  • University of Georgia Office of Research. Trimethylsilylacetylene-1066-54-2.docx.
  • Carl ROTH.
  • Fisher Scientific. (2009, July 20). Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99%.
  • Szabo-Scandic. Copper(I)
  • Apollo Scientific. (Trimethylsilyl)
  • Apollo Scientific. Copper(I)
  • Sigma-Aldrich. (2014, July 2). Copper(I)
  • Samrat Pharmachem Limited.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Ji, L., et al. (2021). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • SynQuest Labs. (Trimethylsilyl)
  • TCI Chemicals. (2024, October 7). T1350 - Tetrakis(triphenylphosphine)
  • Dadras, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7315-7333. [Link]

  • Carl ROTH. Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Fisher Scientific. (2015, February 12).
  • Thermo Fisher Scientific. (2015, January 14). SAFETY DATA SHEET - Tetrakis(triphenylphosphine)palladium(0).
  • Wikipedia. Sonogashira coupling. [Link]

Sources

Application

Application Note: One-Pot Sila-Sonogashira Cross-Coupling Using 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Executive Summary The synthesis of highly functionalized heteroaryl alkynes is a cornerstone in modern drug development. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a uniquely valuable building block; however, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heteroaryl alkynes is a cornerstone in modern drug development. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a uniquely valuable building block; however, its utilization presents significant synthetic challenges. Free 2-ethynylpyridines are notoriously unstable, volatile, and highly susceptible to copper-catalyzed Glaser homocoupling.

To circumvent these issues, this application note details the Sila-Sonogashira cross-coupling strategy —a one-pot, in situ desilylation and cross-coupling protocol. By keeping the steady-state concentration of the transient terminal alkyne extremely low, this self-validating methodology maximizes cross-coupling yields, suppresses homocoupling, and streamlines purification.

Strategic Rationale: The "Sila-Sonogashira" Advantage

In a conventional two-step approach, removing the trimethylsilyl (TMS) group prior to the Sonogashira coupling exposes the electron-rich 2,3-dimethoxy-6-ethynylpyridine to oxidative degradation. Furthermore, the presence of copper(I) co-catalysts in the subsequent coupling step rapidly converts free terminal alkynes into unwanted diyne byproducts ([1]).

The Sila-Sonogashira approach resolves this by utilizing a fluoride source to slowly cleave the TMS group in situ. The rate of desilylation is carefully matched to the rate of the palladium-catalyzed cross-coupling cycle. Consequently, the terminal alkyne is consumed by the transmetalation step the moment it is generated, ensuring high atom economy and preserving the integrity of the pyridine core ([2]).

Mechanistic Insights & Catalytic Cycle

The success of this protocol relies on the synchronization of two distinct chemical pathways: the fluoride-mediated desilylation cycle and the Pd/Cu-catalyzed cross-coupling cycle.

MechanisticCycle A TMS-Alkyne Substrate (2,3-Dimethoxy-6-((TMS)ethynyl)pyridine) C Transient Terminal Alkyne [Maintained at Low Concentration] A->C Desilylation B Fluoride Source (CsF or TBAF) B->C D Cu-Acetylide Complex C->D CuI + Base G Pd(II) Aryl Alkynyl Complex (Transmetalation) D->G CuX transfer E Pd(0) Catalyst F Pd(II) Aryl Halide Complex (Oxidative Addition) E->F + Ar-X F->G G->E Pd(0) Regeneration H Internal Alkyne Product (Reductive Elimination) G->H

Fig 1. Dual-cycle mechanism of the Sila-Sonogashira reaction, highlighting the transient alkyne intermediate.

Comparative Analysis of Deprotection Reagents

Selecting the correct fluoride source is critical for balancing the reaction kinetics. Table 1 summarizes the empirical performance of common desilylation reagents when applied to TMS-protected ethynylpyridines.

Table 1: Comparison of In Situ Desilylation Reagents

Reagent SystemDeprotection KineticsByproduct Profile & PurificationScalabilityPrimary Use Case
CsF / H₂O / PEG-200 Moderate (Controlled release)Excellent: Byproducts are highly water-soluble; prevents silica streaking.High (>50g)Process chemistry, large-scale synthesis[1].
TBAF (1M in THF) Very FastPoor: Tetrabutylammonium salts complicate aqueous workup and chromatography.Low to MediumMedicinal chemistry, microwave-assisted libraries[2],[3].
K₂CO₃ / MeOH SlowGood: Easily removed via aqueous wash.MediumBase-tolerant substrates lacking sensitive esters.

Experimental Methodologies

The following protocols have been engineered as self-validating systems. By monitoring the reaction via LCMS, chemists can verify that the steady-state concentration of the free terminal alkyne remains near zero, confirming that the coupling rate successfully outpaces the deprotection rate.

Protocol A: Scalable CsF-Mediated Cross-Coupling (Recommended for >1g Scale)

This protocol utilizes Cesium Fluoride (CsF) and Polyethylene Glycol 200 (PEG-200) as a phase-transfer catalyst, ensuring a controlled release of the alkyne and simplifying downstream purification ([1]).

Reagents & Materials:

  • Substrate: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.2 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalysts: PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), PPh₃ (6 mol%)

  • Activator: CsF (2.0 equiv)

  • Solvent System: Triethylamine (9 vol equiv), PEG-200 (1 vol equiv), H₂O (0.5 vol equiv)

Step-by-Step Procedure:

  • Preparation: To an oven-dried pressure vial equipped with a magnetic stir bar, add the Aryl Halide, PdCl₂(PPh₃)₂, CuI, PPh₃, and CsF.

  • Solvent Addition: Add the Triethylamine, PEG-200, and H₂O.

  • Degassing (Critical): Sparge the heterogeneous mixture with dry Nitrogen or Argon for 15 minutes at room temperature. Causality: Removing dissolved oxygen is mandatory to prevent the Cu-catalyzed oxidative homocoupling of the transient alkyne.

  • Substrate Addition: Add 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine via syringe. Cap the vial tightly.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 4–12 hours. Monitor via LCMS. The free terminal alkyne mass should not accumulate significantly.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NH₄Cl and brine. The CsF and PEG-200 will partition entirely into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Rapid TBAF-Mediated Cross-Coupling (For Library Synthesis)

For rapid analog generation where TBAF removal is manageable, this protocol provides accelerated reaction times ([3];[4]).

  • Charge a Schlenk flask with Aryl Iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Add anhydrous THF and Triethylamine (1:1 ratio) and degas via three freeze-pump-thaw cycles.

  • Add 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.1 equiv).

  • Controlled Deprotection: Heat to 50 °C. Using a syringe pump, add TBAF (1.0 M in THF, 1.2 equiv) dropwise over 2 hours. Causality: Dropwise addition prevents a sudden spike in free alkyne concentration, thereby mitigating Glaser coupling.

  • Stir for an additional 1 hour, quench with water, extract with EtOAc, and purify.

ExperimentalWorkflow S1 1. Substrate Preparation Degas 2,3-Dimethoxy-6-((TMS)ethynyl)pyridine and Aryl Halide in Solvent S2 2. Catalyst & Base Loading Add Pd(PPh3)2Cl2, CuI, and Fluoride Source S1->S2 S3 3. In Situ Deprotection & Coupling Stir at 60-80°C. Monitor free alkyne via LCMS S2->S3 S4 4. Reaction Quench Add saturated aq. NH4Cl to halt coupling S3->S4 S5 5. Extraction & Purification Extract with EtOAc, purify via Silica Gel S4->S5

Fig 2. Self-validating experimental workflow for the one-pot Sila-Sonogashira coupling.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

Observation (via LCMS/TLC)Mechanistic CauseCorrective Action
High levels of Glaser homocoupling (diyne formation) Deprotection rate exceeds cross-coupling rate, or oxygen is present in the system.Switch from TBAF to CsF. Ensure strict inert atmosphere. Add the fluoride source dropwise over a longer duration.
Unreacted TMS-alkyne remains Incomplete desilylation due to poor fluoride solubility.If using CsF, ensure PEG-200 and a catalytic amount of H₂O are present to act as phase-transfer agents.
Catalyst precipitation (Pd black) The electron-rich 2,3-dimethoxypyridine nitrogen may competitively bind and poison the Pd catalyst.Increase PPh₃ ligand loading (up to 12 mol%) to stabilize the Pd(0) species, or switch to a more robust precatalyst like Pd(dppf)Cl₂.

References

  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." The Journal of Organic Chemistry, 84(14), 9378-9384. URL:[Link]

  • Kuijpers, B. H. M., et al. (2010). "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation." Organic Letters, 12(13), 3026–3029. URL:[Link]

  • Kehler, J., et al. (2018). "Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling." Pharmaceuticals, 11(1), 24. URL:[Link]

  • Hocek, M., et al. (2013). "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides." Organic & Biomolecular Chemistry, 11, 4671-4682. URL:[Link]

Sources

Method

Application Note: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine as a Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, bioorthogonal building blocks. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, bioorthogonal building blocks. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7) is a highly specialized organosilicon intermediate that serves as a strategic lynchpin in drug discovery[1]. By masking a reactive terminal alkyne with a trimethylsilyl (TMS) group, this molecule allows chemists to perform upstream synthetic modifications without unwanted side reactions, before selectively deprotecting it for late-stage functionalization via Click Chemistry (CuAAC) or Sonogashira cross-coupling.

Structural Rationale & Pharmacophore Potential

The selection of this specific scaffold is driven by three distinct structural advantages:

  • The Pyridine Core: Pyridine rings are ubiquitous in FDA-approved drugs. They improve aqueous solubility, lower lipophilicity (LogP), and act as critical hydrogen-bond acceptors within biological target pockets.

  • 2,3-Dimethoxy Substitution: The adjacent methoxy groups serve a dual purpose. Electronically, they act as electron-donating groups (EDGs) that modulate the pKa of the pyridine nitrogen, tuning its basicity. Sterically, they can act as conformational locks or metabolic shields, preventing rapid cytochrome P450-mediated oxidation at the 2- and 3-positions.

  • TMS-Protected Alkyne: The bulky trimethylsilyl group acts as a protecting group for the ethynyl moiety. Once removed, the resulting terminal alkyne is a highly reactive handle, primed for divergent synthetic pathways.

Divergent Synthetic Workflows

The true value of this building block lies in its ability to be channeled into multiple distinct chemical spaces following a single deprotection step.

Workflow A 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (Protected Scaffold) B Terminal Alkyne Intermediate (Deprotected) A->B TBAF, THF, 0°C to RT Si-F bond formation C 1,4-Disubstituted 1,2,3-Triazoles (via CuAAC Click Chemistry) B->C R-N3, CuSO4, NaAsc [3+2] Cycloaddition D Extended Aryl/Heteroaryl Conjugates (via Sonogashira Coupling) B->D R-X, Pd(0), CuI, Base Cross-Coupling

Divergent synthetic workflow of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Self-Validating Experimental Protocols

The following protocols are designed not just as a list of instructions, but as self-validating systems where the underlying chemical causality provides built-in quality control checkpoints.

Protocol A: Fluoride-Mediated TMS Deprotection

Causality: The trimethylsilyl (TMS) group is robust against many basic and nucleophilic conditions but is highly labile in the presence of fluoride ions. Tetra-n-butylammonium fluoride (TBAF) is utilized because the thermodynamic driving force of the reaction is the formation of the exceptionally strong silicon-fluoride bond (approx. 582 kJ/mol). This rapidly and irreversibly cleaves the C-Si bond to release the terminal alkyne[2].

Step-by-Step Methodology:

  • Dissolve 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise over 5 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench the reaction by pouring it into saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction progress is self-validating via Thin Layer Chromatography (TLC). The loss of the highly lipophilic TMS group results in a significantly more polar terminal alkyne, visibly lowering the retention factor (Rf). Additionally, ¹H NMR will show the complete disappearance of the intense 9-proton singlet at ~0.2 ppm and the emergence of a sharp terminal alkyne proton signal at ~3.5 ppm.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: The classical Huisgen 1,3-dipolar cycloaddition requires high temperatures and yields a messy mixture of 1,4- and 1,5-regioisomers. By introducing a copper catalyst (the Sharpless protocol), the reaction is forced through a stepwise copper-acetylide intermediate. This drastically lowers the activation energy and exclusively yields the 1,4-disubstituted 1,2,3-triazole[3]. Sodium ascorbate is used in excess to continuously reduce any oxidized, inactive Cu(II) back to the catalytically active Cu(I) state.

Step-by-Step Methodology:

  • Dissolve the deprotected terminal alkyne (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-Butanol and Water (0.2 M).

  • Add Sodium Ascorbate (0.5 equiv) freshly dissolved in a minimal amount of water.

  • Add Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv).

  • Stir vigorously at room temperature for 12–24 hours.

  • Dilute with water, extract with Dichloromethane, wash with brine, dry, and concentrate.

Self-Validation Checkpoint: Successful conversion is validated by Infrared (IR) Spectroscopy. The distinct terminal alkyne C≡C stretch (~2100 cm⁻¹) and C-H stretch (~3300 cm⁻¹) will completely disappear. LC-MS will confirm the exact mass addition of the azide, and the formation of the triazole ring can be observed in ¹H NMR as a diagnostic, highly deshielded singlet typically between 7.5 and 8.5 ppm.

Protocol C: Sonogashira Cross-Coupling

Causality: To build extended, rigid conjugated systems, the terminal alkyne must be coupled to an aryl or heteroaryl halide. This protocol utilizes a synergistic Pd/Cu dual catalytic system. The Pd(0) species undergoes oxidative addition into the aryl halide. Concurrently, CuI reacts with the terminal alkyne in the presence of an amine base to form a nucleophilic copper acetylide. Transmetalation transfers the alkyne to the palladium center, positioning the two fragments for reductive elimination to form the new C-C bond[4].

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine the deprotected terminal alkyne (1.0 equiv) and the target aryl iodide/bromide (1.1 equiv) in anhydrous Dimethylformamide (DMF).

  • Add Triethylamine (Et₃N, 3.0 equiv) to serve as both the base and a co-solvent.

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Under argon, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Heat the mixture to 80 °C and stir for 6–8 hours.

  • Cool to room temperature, filter through a pad of Celite to remove metal salts, and purify via flash column chromatography.

Self-Validation Checkpoint: The reaction is visually self-validating; the precipitation of triethylammonium halide salts (e.g., Et₃N·HI) turns the previously clear reaction mixture cloudy and opaque, indicating successful turnover of the catalytic cycle. Spectroscopically, the disappearance of the terminal alkyne proton in ¹H NMR and the downfield shift of the internal alkyne carbons in ¹³C NMR confirm product formation.

Quantitative Data Summary

The table below summarizes the expected parameters and analytical benchmarks for the three workflows described above.

ProtocolPrimary Reagents / CatalystsSolvent SystemTemp / TimeTypical YieldPrimary Validation Metric
TMS Deprotection TBAF (1.2 equiv)THF0 °C to RT, 2h90–98%Loss of ¹H NMR singlet at ~0.2 ppm
CuAAC (Click) CuSO₄ (10 mol%), NaAsc (50 mol%)t-BuOH / H₂ORT, 12–24h85–95%Loss of IR stretch at ~2100 cm⁻¹
Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)DMF / Et₃N80 °C, 6–8h75–90%Precipitation of amine salts; LC-MS

Sources

Application

Application Note: Catalytic Workflows for the Functionalization of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Introduction & Chemical Profile In modern medicinal chemistry and drug development, rigid, functionalized heterocycles are critical for exploring chemical space. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 11...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In modern medicinal chemistry and drug development, rigid, functionalized heterocycles are critical for exploring chemical space. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1171919-83-7) is a highly versatile building block that offers dual modes of reactivity[1].

The molecule features two key structural domains:

  • The 2,3-Dimethoxypyridine Core: The methoxy groups are strongly electron-donating, which enriches the electron density of the pyridine ring. This electronic bias is critical for directing regioselectivity in transition-metal-catalyzed addition reactions.

  • The TMS-Protected Alkyne: The trimethylsilyl (TMS) group at the 6-position serves as a robust, orthogonal protecting group. It prevents premature alkyne homocoupling during storage and early synthetic steps, while allowing for controlled, in situ deprotection to reveal a reactive terminal alkyne[2].

This application note details three field-proven catalytic workflows—Sonogashira coupling, CuAAC (Click chemistry), and Gold-catalyzed hydration—designed to maximize the synthetic utility of this specific scaffold.

Workflow 1: One-Pot Desilylative Sonogashira Cross-Coupling

Causality & Experimental Design

Isolating terminal alkynes after TMS deprotection is often plagued by volatility issues and susceptibility to oxidative Glaser homocoupling. To circumvent this, a one-pot desilylative Sonogashira coupling is employed. By utilizing a fluoride source such as tetrabutylammonium fluoride (TBAF), the C(sp)–Si bond is cleaved in situ[3]. The transient terminal alkyne is immediately intercepted by the palladium catalytic cycle. The electron-rich nature of the dimethoxypyridine core accelerates the transmetalation step from the copper-acetylide intermediate to the palladium center, ensuring high turnover frequencies and minimizing side reactions.

G A 2,3-Dimethoxy-6-((TMS)ethynyl)pyridine B In Situ Desilylation (TBAF, 0 to 60 °C) A->B C Terminal Alkyne Intermediate B->C D Pd/Cu Catalytic Cycle + Aryl Halide C->D E Internal Alkyne Product D->E

Fig 1: Logical flow of the one-pot desilylative Sonogashira cross-coupling.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask and purge with N₂ (3 cycles).

  • Catalyst Loading: Charge the flask with PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and the desired aryl iodide (1.0 equiv).

  • Substrate Addition: Add degassed anhydrous THF (0.2 M), followed by 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.2 equiv) and Et₃N (3.0 equiv).

  • Desilylation: Cool the mixture to 0 °C. Add TBAF (1.0 M in THF, 1.5 equiv) dropwise over 5 minutes.

  • Coupling: Remove the ice bath, warm the reaction to 60 °C, and stir for 4–6 hours under N₂. Monitor completion via TLC/LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Workflow 2: Chemoselective One-Pot CuAAC (Click Chemistry)

Causality & Experimental Design

For the synthesis of 1,4-disubstituted 1,2,3-triazoles, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard[4]. While CuI can be used directly, it often leads to trace oxidative homocoupling byproducts. Generating Cu(I) in situ from CuSO₄·5H₂O and sodium ascorbate maintains a robust reducing environment, ensuring high fidelity of the catalytic cycle.

For the one-pot procedure, K₂CO₃ in a methanolic/aqueous solvent system is used to cleave the TMS group. This is milder than TBAF and highly compatible with the aqueous conditions required for the ascorbate reduction[5].

G Cu Cu(I) Catalyst Pi Cu-Acetylide Complex Cu->Pi + Terminal Alkyne - H+ Az Azide Coordination Pi->Az + R-N3 Met Metallacycle Intermediate Az->Met Tri 1,4-Triazole Product Met->Tri + H+ Tri->Cu Release

Fig 2: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Protocol
  • Solvent System: In a round-bottom flask, dissolve 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M).

  • Deprotection: Add K₂CO₃ (1.2 equiv) to initiate the desilylation of the TMS group. Stir for 30 minutes at room temperature.

  • Catalyst Generation: Sequentially add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (20 mol%). The solution will typically transition from blue to pale yellow/green, indicating the formation of active Cu(I).

  • Cycloaddition: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the mixture with H₂O and extract with CH₂Cl₂ (3x). Wash with dilute NH₄OH to remove residual copper, dry over Na₂SO₄, and concentrate in vacuo.

Workflow 3: Gold-Catalyzed Regioselective Hydration

Causality & Experimental Design

The conversion of alkynes to ketones traditionally requires toxic mercury catalysts or harsh acidic conditions. Modern gold catalysis offers a highly efficient, atom-economical alternative operating under mild conditions[6]. Using a cationic Au(I) complex, such as [(IPr)AuCl] activated by AgOTf, the alkyne is activated via π-coordination[7].

Crucially, the electron-donating 2,3-dimethoxy groups on the pyridine ring strongly bias the polarization of the alkyne. This electronic effect directs the nucleophilic attack of water exclusively to the internal carbon, yielding the Markovnikov methyl ketone (1-(2,3-dimethoxypyridin-6-yl)ethan-1-one) with near-perfect regioselectivity[8].

G Alk Terminal Alkyne Au [Au] Coordination (π-Alkyne Complex) Alk->Au Nuc Nucleophilic Attack (H2O) Au->Nuc Enol Gold-Enol Intermediate Nuc->Enol Ket Methyl Ketone (Markovnikov Product) Enol->Ket Proto-deauration

Fig 3: Pathway for the gold-catalyzed regioselective hydration of the terminal alkyne.

Step-by-Step Protocol
  • Pre-Deprotection: Combine 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.0 equiv) with K₂CO₃ (1.5 equiv) in MeOH. Stir for 2 hours, filter through a short silica plug, and concentrate to yield the terminal alkyne.

  • Reaction Setup: Dissolve the isolated terminal alkyne in a 10:1 mixture of 1,4-dioxane and H₂O (0.2 M).

  • Catalyst Activation: In a separate vial, premix [(IPr)AuCl] (2 mol%) and AgOTf (2 mol%) in a minimal amount of 1,4-dioxane for 5 minutes to generate the active cationic gold species.

  • Hydration: Transfer the active catalyst solution to the alkyne mixture. Stir at 60 °C for 8 hours.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove metal residues, and concentrate. Purify the resulting ketone via flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized catalytic efficiencies for the functionalization of the 2,3-dimethoxy-pyridine scaffold across the three workflows.

Reaction WorkflowCatalyst SystemAdditive / Desilylating AgentTemp (°C)Time (h)Typical Yield (%)
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuITBAF (1.5 eq) / Et₃N604–682–88%
CuAAC (Click) CuSO₄ / NaAscorbateK₂CO₃ (1.2 eq)251290–95%
Alkyne Hydration [(IPr)AuCl] / AgOTfK₂CO₃ (Pre-step) / H₂O60885–92%

References

  • 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine - Thsci | Tetrahedron Source: thsci.com URL:[1]

  • 1171919-83-7 | 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine - Moldb Source: moldb.com URL:[2]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation Source: nih.gov URL:[4]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation | Organic Letters Source: acs.org URL:[5]

  • An easy one-pot desilylation/copper-free Sonogashira cross-coupling reaction assisted by tetra-butylammonium fluoride (TBAF) Source: researchgate.net URL:[3]

  • Ketone synthesis by reaction (hydration) of alkynes - Organic Chemistry Portal Source: organic-chemistry.org URL:[6]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: nih.gov URL:[7]

  • Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration Source: researchgate.net URL:[8]

Sources

Method

scale-up synthesis methods for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

An Application Note and Protocol for the Scale-Up Synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine, a key heterocyclic building block in pharmaceutical and materials science research. The synthesis is centered around a robust and scalable Sonogashira cross-coupling reaction. This guide delves into the strategic selection of precursors, optimization of reaction parameters for multi-gram production, and critical safety protocols. Detailed, step-by-step procedures are provided, supported by mechanistic insights and troubleshooting advice to ensure reliable and efficient synthesis for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7) is a valuable intermediate, prized for the synthetic versatility of its trimethylsilyl (TMS)-protected alkyne and the specific substitution pattern on its pyridine core.[1][2] The TMS group serves as a stable, yet readily cleavable, protecting group for the terminal alkyne, allowing for subsequent transformations. The dimethoxy-substituted pyridine ring is a common motif in pharmacologically active molecules.

The most efficient and industrially viable method for constructing the C(sp²)-C(sp) bond required for this molecule is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering mild reaction conditions and broad functional group tolerance.[3][5]

Our strategic approach involves a two-stage process: first, the preparation of a suitable halo-pyridine precursor, and second, the Sonogashira coupling at scale. This document will focus primarily on the scale-up of the Sonogashira step, using 2,3-Dimethoxy-6-bromopyridine as the key starting material.

cluster_precursor Stage 1: Precursor Synthesis cluster_coupling Stage 2: Scale-Up Sonogashira Coupling Start Commercially Available 2,6-Dihalopyridine P1 Selective Nucleophilic Substitution (e.g., Methoxylation) Start->P1 Precursor 2,3-Dimethoxy-6-halopyridine (e.g., X=Br, Cl) P1->Precursor Coupling Sonogashira Reaction [Pd]/[Cu] Catalysis Precursor->Coupling Aryl Halide Partner Alkyne Trimethylsilylacetylene (TMSA) Alkyne->Coupling Alkyne Partner Target Target Molecule: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Coupling->Target

Caption: High-level two-stage synthetic strategy.

Mechanistic Rationale and Component Selection

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for troubleshooting and optimization.[3][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (2,3-Dimethoxy-6-bromopyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base to form the key copper(I) acetylide intermediate, which participates in the transmetalation step.

Component Selection for Scale-Up:
ComponentSelection & Rationale
Aryl Halide 2,3-Dimethoxy-6-bromopyridine: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl > F.[7] While an iodide would be more reactive, the corresponding bromide offers a good balance of reactivity, stability, and cost for scale-up applications. Chlorides are often too unreactive, requiring harsher conditions or specialized catalysts.[7][8]
Alkyne Trimethylsilylacetylene (TMSA): This is the reagent of choice. It is a liquid, making it significantly easier and safer to handle at scale compared to gaseous acetylene.[9] The TMS group also prevents the often-problematic homocoupling (Glaser coupling) of the terminal alkyne.
Palladium Catalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride): This is a commercially available, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is generally more cost-effective and stable for storage than tetrakis(triphenylphosphine)palladium(0).[3][7] For large-scale operations, minimizing catalyst loading is key; loadings of 0.5-2 mol% are typical.[10][11]
Copper(I) Co-catalyst Copper(I) Iodide (CuI): CuI is the most common and effective co-catalyst for activating the alkyne.[4][12] It is crucial to use high-purity CuI, as oxidation to Cu(II) can promote undesirable alkyne homocoupling.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH): An amine base is essential. It serves to neutralize the HBr generated during the reaction and acts as a solvent or co-solvent.[12] Triethylamine is often chosen for its appropriate basicity and volatility, which simplifies removal during work-up.
Solvent Tetrahydrofuran (THF) or Toluene: The choice of solvent is critical for ensuring all reagents remain in solution. THF is an excellent choice for its solvating properties. For higher temperature reactions or improved safety profiles at scale, toluene can be a suitable alternative.[13] All solvents must be rigorously deoxygenated to protect the catalyst.

Process Safety and Handling

Scaling up chemical reactions introduces hazards that may not be apparent at the lab bench. A thorough risk assessment is mandatory.

  • Trimethylsilylacetylene (TMSA): TMSA is a highly flammable and corrosive liquid with a low boiling point (53 °C).[9][14] All transfers must be conducted in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[14][15] In case of skin contact, wash thoroughly and immediately.[9]

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Solvents: Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Use freshly opened bottles or solvent from a purification system. Never distill THF to dryness.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air.[4] Oxygen also promotes the homocoupling of acetylenes, a major side reaction.[10][11] Therefore, the reaction must be conducted under a robust inert atmosphere (Nitrogen or Argon) from start to finish. This involves using Schlenk techniques or a glovebox for reagent preparation and a reactor equipped with a constant inert gas purge.

Detailed Scale-Up Protocol (100g Scale)

This protocol details the synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine from 2,3-Dimethoxy-6-bromopyridine on a 100-gram scale.

Reagents & Materials
ReagentCAS No.MW ( g/mol )AmountMolesEquivalents
2,3-Dimethoxy-6-bromopyridine129432-06-8218.05100.0 g0.4591.0
Trimethylsilylacetylene (TMSA)1066-54-298.2254.0 g (78.3 mL)0.5501.2
PdCl₂(PPh₃)₂13965-03-2701.903.22 g0.004590.01
Copper(I) Iodide (CuI)7681-65-4190.450.87 g0.004590.01
Triethylamine (Et₃N)121-44-8101.191.0 L-Solvent/Base
Anhydrous THF109-99-972.111.0 L-Solvent
Equipment
  • 5 L, 3-necked, round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Thermocouple for internal temperature monitoring

  • Addition funnel (500 mL)

  • Heating mantle with temperature controller

  • Large separatory funnel (5 L)

  • Rotary evaporator with a large-capacity flask

  • Filtration apparatus

  • Glass column for chromatography (if required)

Setup 1. Reactor Setup - Assemble 5L reactor under N₂ - Equip with stirrer, condenser, thermocouple Charge 2. Initial Charge - Add PdCl₂(PPh₃)₂, CuI, and  2,3-Dimethoxy-6-bromopyridine Setup->Charge Solvents 3. Add Solvents - Add anhydrous THF and Et₃N - Begin stirring Charge->Solvents Degas 4. Degas Mixture - Bubble N₂ through solution  for 30 min Solvents->Degas Alkyne 5. Add Alkyne - Add TMSA dropwise via  addition funnel over 30 min Degas->Alkyne Heat 6. Reaction - Heat to 50-55°C - Monitor by TLC/GC-MS for ~4-6h Alkyne->Heat Cool 7. Cool & Quench - Cool to room temperature - Filter off solids (amine salts) Heat->Cool Concentrate 8. Concentrate - Remove solvents via  rotary evaporation Cool->Concentrate Workup 9. Aqueous Work-up - Dissolve residue in EtOAc - Wash with H₂O and brine Concentrate->Workup Purify 10. Purification - Dry (Na₂SO₄), filter, concentrate - Purify via crystallization or  column chromatography Workup->Purify

Caption: Detailed experimental workflow for scale-up synthesis.

Step-by-Step Protocol
  • Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Equip the central neck with the overhead stirrer, one side neck with the condenser and nitrogen inlet, and the other with a rubber septum for the thermocouple and future additions. Maintain a positive pressure of nitrogen throughout the procedure.

  • Initial Charge: To the flask, add PdCl₂(PPh₃)₂ (3.22 g), CuI (0.87 g), and 2,3-Dimethoxy-6-bromopyridine (100.0 g).

  • Solvent Addition: Add anhydrous THF (1.0 L) and triethylamine (1.0 L) to the flask. Begin stirring to create a suspension.

  • Degassing: Submerge a long needle connected to the nitrogen line into the reaction mixture and bubble nitrogen through the solution for at least 30 minutes to ensure it is thoroughly deoxygenated.

  • Alkyne Addition: Transfer trimethylsilylacetylene (78.3 mL) to the addition funnel via cannula. Add the TMSA dropwise to the stirring reaction mixture over approximately 30 minutes. A slight exotherm may be observed.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (internal temperature of 50-55 °C). Monitor the reaction progress every hour using TLC (e.g., 20% EtOAc/Hexanes) or GC-MS. The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. A large amount of triethylammonium bromide salt will have precipitated. Filter the reaction mixture through a pad of celite to remove the bulk of these salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentration: Transfer the filtrate to a large round-bottom flask and concentrate the solvent using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting dark residue in ethyl acetate (2 L). Transfer the solution to the 5 L separatory funnel. Wash the organic layer sequentially with water (2 x 1 L) and then with brine (1 x 1 L).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or semi-solid.

    • Purification Strategy: For this scale, direct purification by column chromatography can be cumbersome. The preferred method is crystallization. Attempt to crystallize the crude product from a solvent system like heptane or a heptane/ethyl acetate mixture. If purity is insufficient, perform flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% ethyl acetate in hexanes).

  • Final Product: After purification, the product should be a pale yellow to off-white solid. Expected yield: 85-95 g (79-88%).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxidized Pd or Cu).Ensure rigorous inert atmosphere and use freshly opened, high-purity catalysts. Deoxygenate solvents and the reaction mixture thoroughly.
Significant Homocoupling Presence of oxygen.Improve degassing procedures. Ensure a constant, positive pressure of inert gas.
Formation of Desilylated Product Base is too strong or contains water; work-up is too harsh.Ensure the use of anhydrous base and solvents. A buffered or milder work-up may be necessary if this is a persistent issue.
Dark Product Color Residual palladium or copper species.Pass the crude product solution through a plug of silica gel or activated carbon before final concentration. Ensure washing steps are thorough.
Difficulty in Crystallization Oily impurities are present.Re-purify a small sample by column chromatography to obtain a seed crystal. If that fails, full chromatographic purification may be necessary.

References

  • University of Georgia Office of Research. Trimethylsilylacetylene-1066-54-2.docx. UGA.
  • Apollo Scientific. (Trimethylsilyl)
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • SynQuest Labs. (Trimethylsilyl)
  • MedchemExpress.com. Bis(trimethylsilyl)
  • Angene Chemical. 1-(1-Naphthyl)-2-(trimethylsilyl)
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Alonso, D. A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Gogoi, P., et al. (2015).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Lee, S., et al. (2006). Palladium-Catalyzed Sonogashira and Hiyama Reactions Using Phosphine-Free Hydrazone Ligands. The Journal of Organic Chemistry.
  • Shen, R., et al. (2018).
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar.... Organic Syntheses.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
  • Reddy, G. S., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Thsci | Tetrahedron. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine. Thsci.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). edoc.unibas.ch.
  • Product Class 8: Linear Alkynes. (n.d.). Science of Synthesis.
  • Google Patents. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine.
  • Organic Chemistry Portal. Alkylsilane synthesis. Organic Chemistry Portal.
  • Moldb. 1171919-83-7 | 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine. Moldb.
  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry.
  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ACS Organic & Inorganic Au. Electrochemical Hydrosilylation of Alkynes.
  • Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal.
  • Benchchem. Technical Support Center: Scale-Up Synthesis of 2,6-Dimethoxybenzaldehyde. Benchchem.
  • Taylor, P. A. PURIFICATION TECHNIQUES AND ANALYTICAL METHODS FOR GASEOUS AND METALLIC IMPURITIES IN HIGH-PURITY SILANE.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent premature desilylation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in synthetic organic chemistry: the premature desilyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in synthetic organic chemistry: the premature desilylation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine .

This guide bypasses generic advice to focus on the specific structural vulnerabilities of this molecule, providing you with causal explanations, troubleshooting FAQs, and self-validating experimental protocols.

Part 1: The Mechanistic Reality of Premature Desilylation

To prevent the loss of the trimethylsilyl (TMS) group, we must first understand why it falls off. The C(sp)-Si bond is highly polarized. While the TMS group enhances solubility and provides steric protection[1], it is notoriously labile under basic conditions, acidic conditions, and in the presence of fluoride ions[2].

The "Ortho-Nitrogen Anchoring" Effect: In 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine, the TMS-alkyne is located at the C6 position, directly adjacent (ortho) to the pyridine nitrogen. This creates a unique microenvironment. The basic pyridine nitrogen can act as a hydrogen-bond acceptor for protic solvents (like MeOH, EtOH, or trace H₂O). This coordination effectively "anchors" protic nucleophiles right next to the TMS group, drastically lowering the activation energy required for nucleophilic attack on the silicon atom. Once the pentacoordinate silicon intermediate forms, the relatively stable acetylide anion is expelled and rapidly protonated.

G N1 Nucleophile (OH⁻, MeOH, F⁻) N2 Nucleophilic Attack on Si(CH₃)₃ N1->N2 N3 Pentacoordinate Silicon Intermediate N2->N3 N4 C(sp)-Si Bond Cleavage (Expulsion of Anion) N3->N4 N5 Acetylide Anion Formation N4->N5 N6 Protonation to Terminal Alkyne N5->N6

Mechanistic pathway of base/nucleophile-catalyzed TMS cleavage.

Part 2: Troubleshooting FAQs

Q: My TMS group is falling off during a Sonogashira cross-coupling. What is going wrong? A: The culprit is almost certainly a combination of a basic amine and a protic environment. TMS-acetylenes are highly sensitive to base; even mild bases in protic solvents (like K₂CO₃ in MeOH or piperidine in EtOH) act as deprotection conditions[3]. Furthermore, if your amine base (e.g., Et₃N) is wet, the trace water reacts with the base to generate hydroxide ions, which are exceptionally potent at hydrolyzing the TMS group[3]. You must switch to strictly anhydrous, aprotic solvents (like THF or Toluene).

Q: I am losing the TMS group during silica gel column chromatography. How can I prevent this? A: Standard Type-A and even some Type-B silica gels contain highly acidic silanol sites and trace metal impurities that can catalyze the cleavage of the C-Si bond[4]. Because the 2,3-dimethoxypyridine motif is electron-rich and basic, it can coordinate with these acidic sites, prolonging column retention and increasing exposure time to the acidic environment. To prevent this, you must neutralize the silica gel by buffering your eluent with 1% Triethylamine (Et₃N).

Q: I used a fluoride source (CsF) as a mild base in my reaction, and my product is completely desilylated. Why? A: Fluoride ions have an extremely high affinity for silicon, forming a bond (Si-F) that is significantly stronger than the C-Si bond. Reagents like CsF or TBAF are explicitly used in literature for the intentional in situ desilylation of TMS-alkynes[5]. Never use fluoride-containing bases or additives if your goal is to preserve the TMS group.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the integrity of the TMS group at every stage.

Protocol A: Anhydrous Sonogashira Coupling (Preserving TMS)

Objective: Couple a generic aryl halide to 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine without losing the TMS group.

  • Reagent Preparation: Distill Triethylamine (Et₃N) over CaH₂ and store under argon. Validate solvent dryness of THF via Karl Fischer titration (must be <50 ppm H₂O) prior to use.

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (repeat 3x).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) to the flask.

  • Reactant Addition: Dissolve the aryl halide (1.0 equiv) and 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.2 equiv) in anhydrous THF (0.2 M). Add this solution to the flask.

  • Base Addition: Add anhydrous Et₃N (3.0 equiv) dropwise.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Check: The intact TMS-product will have a high R_f. If premature desilylation occurs, the resulting terminal alkyne will run significantly lower (lower R_f) and will stain intensely brown with aqueous KMnO₄ due to the unprotected triple bond.

  • Workup: Quench with saturated aqueous NH₄Cl (do not use basic aqueous workups). Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

Protocol B: Buffered Silica Gel Chromatography

Objective: Purify the TMS-protected pyridine derivative without acid-catalyzed degradation.

  • Solvent Preparation: Prepare the eluent system (e.g., Hexanes/EtOAc) and add exactly 1% v/v of Triethylamine (Et₃N).

  • Column Packing: Slurry the silica gel in the 1% Et₃N/Hexanes mixture. Pack the column and flush with at least 2 column volumes of the buffered solvent to fully neutralize all acidic silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of an aprotic solvent (e.g., Toluene or DCM). Do not load the sample using Methanol.

  • Elution: Run the column using the buffered eluent.

Workflow S1 Crude Reaction Mixture S2 Prepare Silica Slurry (1% Et₃N in Hexanes) S1->S2 S3 Load Sample (Aprotic Solvent) S2->S3 S4 Elute Column (Hexane/EtOAc + 1% Et₃N) S3->S4 S5 Pure Intact TMS-Alkyne S4->S5

Workflow for buffered silica gel chromatography to preserve TMS groups.

Part 4: Quantitative Compatibility Data

Use the following matrix to select appropriate reaction conditions when handling 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Solvent EnvironmentBase / AdditiveTMS Stability StatusMechanistic Consequence
Protic (MeOH, EtOH)Strong Base (KOH, NaOH)Immediate Cleavage Rapid formation of alkoxide nucleophiles; quantitative desilylation.
Protic (EtOH, H₂O trace)Mild Base (Piperidine, K₂CO₃)High Risk of Cleavage Base catalyzes solvent nucleophilic attack; partial to full desilylation.
Aprotic (THF, DMF, Toluene)Amine Base (Et₃N, DIPEA)Stable Lack of protic nucleophiles prevents pentacoordinate silicon formation.
Aprotic (THF)Fluoride (TBAF, CsF)Immediate Cleavage Hypervalent Si-F bond formation; intentional deprotection pathway.
Solid Phase (Silica Gel)None (Unbuffered)Moderate Risk Acidic silanols catalyze slow cleavage; risk increases with column time.
Solid Phase (Silica Gel)1% Et₃N BufferStable Silanol sites neutralized; safe for purification.

References

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. Available at:[Link]

  • r/Chempros Community. preventing TMS alkyne deprotecting in reaction. Reddit. Available at:[Link]

  • ResearchGate Community. Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate. Available at:[Link]

  • PubMed Central. Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates. NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Synthesis

Welcome to the technical support center for the synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7)[1][2][3]. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS 1171919-83-7)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary synthetic route to this molecule is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds[4]. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst[5]. This guide addresses common issues encountered during this synthesis, providing solutions grounded in established chemical principles.

Core Synthesis Workflow

The synthesis follows a logical progression from starting materials to the purified product. Understanding this flow is the first step in effective troubleshooting.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Sonogashira Coupling cluster_workup Workup & Purification cluster_product Final Product A 6-Halo-2,3-dimethoxypyridine (Iodo or Bromo) C Setup Reaction Under Inert Atmosphere (N₂ or Ar) A->C B (Trimethylsilyl)acetylene B->C D Add Solvent, Base, Pd Catalyst, Cu(I) Co-catalyst C->D E Add Reactants & Heat (e.g., 65-100 °C) D->E F Monitor by TLC/GC-MS E->F G Quench Reaction & Filter Amine Salts F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry & Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine J->K

Caption: High-level workflow for the Sonogashira synthesis.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 6-bromo- or 6-iodo-2,3-dimethoxypyridine?

A1: For Sonogashira couplings, the reactivity of the aryl halide is critical and generally follows the order: I > Br > Cl. Aryl iodides are significantly more reactive than bromides, allowing for milder reaction conditions (e.g., lower temperatures and catalyst loadings) and often leading to higher yields[6][7]. While the iodo-substituted pyridine is preferred for its higher reactivity, the bromo-substituted analogue can also be used, though it may require more forcing conditions (higher temperature, longer reaction time, or more active catalysts) to achieve comparable yields[8].

Q2: What are the standard "go-to" conditions for this Sonogashira coupling?

A2: A reliable starting point for this synthesis involves using a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (2-5 mol%), an amine base which often doubles as the solvent (like triethylamine, Et₃N), and a co-solvent if needed (like DMF or THF). The reaction is typically run at temperatures ranging from room temperature to 100 °C under an inert nitrogen or argon atmosphere[4][9][10].

Q3: Why is (trimethylsilyl)acetylene used instead of acetylene gas?

A3: There are two primary reasons:

  • Safety and Handling: Acetylene is a flammable and explosive gas that is difficult to handle safely in a standard laboratory setting. (Trimethylsilyl)acetylene is a liquid, making it much easier and safer to measure and dispense accurately.

  • Preventing Side Reactions: The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne[11][12]. This prevents the symmetrical self-coupling (homocoupling or Glaser coupling) of the alkyne, which can be a significant side reaction under Sonogashira conditions, especially in the presence of oxygen[13]. The TMS group can be easily removed later if the terminal alkyne is desired[14][15].

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture against your starting aryl halide. The product, being more conjugated and less polar than the starting pyridine halide, should have a higher Rf value. Staining with potassium permanganate can help visualize the alkyne product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product peak, confirming its identity by its mass.

Troubleshooting Guide

Problem: Low or No Product Yield

Q5: My reaction has stalled or resulted in a very low yield. What are the most common causes and how do I fix them?

A5: Low yield is the most frequent issue and can stem from several sources. Systematically check the following factors.

Troubleshooting_Yield Start Low or No Yield Inert Is the inert atmosphere (N₂/Ar) robust? Start->Inert Catalyst Is the Pd catalyst active? Is the Cu(I) co-catalyst fresh? Inert->Catalyst Yes FixInert Solution: Degas solvent thoroughly. Ensure positive inert gas pressure. Inert->FixInert No Reagents Are reagents (base, solvent) anhydrous and pure? Catalyst->Reagents Yes FixCatalyst Solution: Use fresh catalyst. Pd(PPh₃)₄ is sensitive to air. CuI should be white/light tan, not green. Catalyst->FixCatalyst No Temp Is the reaction temperature optimal? Reagents->Temp Yes FixReagents Solution: Use freshly distilled, anhydrous solvents and base. Water can deactivate the catalyst. Reagents->FixReagents No End Yield Optimized Temp->End Yes FixTemp Solution: If using aryl bromide, increase temp (e.g., 80-100 °C). If decomposition occurs, lower temp. Temp->FixTemp No FixInert->Catalyst FixCatalyst->Reagents FixReagents->Temp FixTemp->End

Sources

Troubleshooting

Technical Support Center: Purification of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Mixtures

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that isolating 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine from a Sonogashira cross-coupling matrix presents a unique set of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that isolating 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine from a Sonogashira cross-coupling matrix presents a unique set of physicochemical challenges. The target molecule features a weakly basic, electron-rich pyridine core coupled with a highly lipophilic and acid/base-sensitive trimethylsilyl (TMS) alkyne.

This guide is designed to help researchers navigate the specific pitfalls of this purification, from mitigating protodesilylation to selectively precipitating phosphine oxide byproducts without relying solely on exhaustive chromatography.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I losing the TMS protecting group during my aqueous workup? A1: The Si-C(sp) bond is highly polarized and susceptible to nucleophilic attack, leading to protodesilylation. Prolonged exposure to strongly basic aqueous washes (e.g., NaOH or K2​CO3​ ) or the presence of fluoride impurities will cleave the TMS group, yielding the terminal alkyne. Causality: Hydroxide ions attack the sterically accessible silicon atom, forming a pentacoordinate intermediate that expels the relatively stable alkynyl anion. Always use mild buffers like saturated NH4​Cl for your aqueous washes.

Q2: My product tails severely on silica gel, resulting in poor recovery. How do I resolve this? A2: The basic lone pair on the pyridine nitrogen hydrogen-bonds strongly with the acidic silanol ( Si−OH ) groups present on standard silica gel stationary phases[1]. Causality: This continuous adsorption/desorption cycle broadens the elution band. To fix this, deactivate your silica gel by adding 1–5% triethylamine ( Et3​N ) to your eluent. The Et3​N acts as a sacrificial base, permanently occupying the active silanol sites and allowing your product to elute as a sharp band.

Q3: How can I remove Triphenylphosphine Oxide (TPPO) without running multiple columns? A3: TPPO is a notorious byproduct of the Pd(PPh3​)4​ or Pd(PPh3​)2​Cl2​ catalysts. Because its polarity often causes it to co-elute with pyridine derivatives, chromatography is inefficient. Instead, exploit Lewis acid-base chemistry: TPPO can be selectively precipitated by adding ZnCl2​ in ethanol[2] or CaBr2​ in ethereal solvents[3]. The hard Lewis acidic metal coordinates with the hard Lewis basic oxygen of TPPO, forming a highly insoluble coordination complex that can be removed via simple filtration.

Part 2: Quantitative Impurity Profiling

To design a self-validating purification system, you must first understand the quantitative metrics of your crude matrix.

Impurity / ComponentTypical % in Crude Rf​ (Hex/EtOAc 4:1)Removal StrategyReagent (Eq.)Expected Clearance
Copper Salts ( CuI ) 5–10 mol%Baseline (0.0)Liquid-Liquid Extraction NH4​Cl / NH4​OH (Excess)>99%
TPPO 10–20 mol%0.10 – 0.25Metal Complexation ZnCl2​ (2.0 eq)>95%
1,4-Bis(TMS)buta-1,3-diyne 2–5 mol%0.90 – 0.95Flash ChromatographySilica Gel100%
Unreacted Pyridine Halide <5 mol%0.50 – 0.60Flash ChromatographySilica Gel100%
Target Product 60–80%0.40 – 0.45N/AN/A85–90% Recovery

Part 3: Step-by-Step Troubleshooting Protocols

The following protocols form a self-validating workflow designed to sequentially eliminate impurities based on their distinct chemical properties.

Protocol A: Liquid-Liquid Extraction & Copper Scavenging

Objective: Remove water-soluble salts and prevent copper-catalyzed Glaser homocoupling during concentration.

  • Dilution: Dilute the crude Sonogashira reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

  • Aqueous Wash: Wash the organic layer with a 1:1 mixture of saturated aqueous NH4​Cl and 10% aqueous NH4​OH .

    • Causality: Copper(I) and Copper(II) ions form highly soluble [Cu(NH3​)4​]2+ complexes, pulling them entirely into the aqueous phase.

    • Validation Checkpoint: The aqueous layer should turn a distinct deep blue. If it remains colorless, copper has either already precipitated or was not present in sufficient quantities.

  • Neutralization: Wash the organic layer with brine to remove residual ammonia, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ≤35∘C to protect the TMS group.

Protocol B: Chromatography-Free TPPO Precipitation

Objective: Scavenge TPPO using Lewis acid coordination[2].

  • Dissolution: Dissolve the concentrated crude oil in a minimal amount of warm Ethanol (EtOH) (approx. 2 mL per gram of crude).

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2​ in EtOH. Add 2.0 equivalents of ZnCl2​ relative to the initial triphenylphosphine load of your reaction.

    • Causality: Zn2+ strongly binds to the oxygen atom of TPPO, rapidly forming an insoluble ZnCl2​(TPPO)2​ crystalline lattice.

  • Precipitation: Stir vigorously at room temperature for 30 minutes.

    • Validation Checkpoint: A dense, white precipitate will form. If the solution remains clear, seed with a crystal of TPPO or cool to 0∘C .

  • Filtration: Filter the suspension through a Celite pad. Wash the filter cake with cold EtOH. Concentrate the filtrate, which is now >95% free of TPPO.

Protocol C: Triethylamine-Deactivated Flash Chromatography

Objective: Isolate the target molecule from non-polar homocoupled alkynes and unreacted halides[1].

  • Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexane/EtOAc (9:1) containing 2% Et3​N (v/v) . Flush 3 column volumes to ensure complete silanol deactivation.

  • Loading: Dissolve the TPPO-free filtrate in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/EtOAc (from 9:1 to 4:1).

    • Validation Checkpoint: The homocoupled alkyne (1,4-bis(TMS)buta-1,3-diyne) will elute first near the solvent front. The target 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine will elute as a sharp, non-tailing band at Rf​≈0.4 (in 4:1 Hex/EtOAc).

Part 4: Mandatory Visualization

Below is the logical workflow mapping the purification process, highlighting the phase separation and waste diversion at each critical step.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Pd/Cu, TPPO, Salts) LLE Liquid-Liquid Extraction (NH4Cl / NH4OH Wash) Crude->LLE OrgLayer Organic Phase (Product, TPPO, Organics) LLE->OrgLayer Retain AqLayer Aqueous Phase (Cu/Pd Salts, Amines) LLE->AqLayer Discard TPPO_Precip TPPO Precipitation (ZnCl2 in EtOH) OrgLayer->TPPO_Precip Filtration Vacuum Filtration TPPO_Precip->Filtration Solid Solid Waste (ZnCl2-TPPO Complex) Filtration->Solid Discard Filtrate Filtrate (Enriched Product) Filtration->Filtrate Retain Chromatography Flash Chromatography (Silica + 2% Et3N) Filtrate->Chromatography Pure Pure Product 2,3-Dimethoxy-6-((TMS)ethynyl)pyridine Chromatography->Pure Isolate

Workflow for the purification of 2,3-dimethoxy-6-((trimethylsilyl)ethynyl)pyridine mixtures.

References

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling Source: MDPI (International Journal of Molecular Sciences), 2023. URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source: The Journal of Organic Chemistry (ACS Publications), 2017. URL:[Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 Source: ACS Omega (ACS Publications), 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine . Because this scaffold contains an electron-rich pyridine ring and a terminal alkyne precursor, it is highly susceptible to Glaser-Hay homocoupling (diyne formation) during deprotection and subsequent Sonogashira reactions.

This guide is designed to troubleshoot these specific side reactions by explaining the underlying chemical causality, providing self-validating experimental protocols, and answering frequently asked questions.

Mechanistic Divergence: Cross-Coupling vs. Homocoupling

To troubleshoot homocoupling, we must first understand the competing catalytic cycles. Homocoupling requires two free alkyne molecules to coordinate to a metal center (typically Copper) in the presence of an oxidant (typically trace O₂).

G TMS TMS-Protected Alkyne (2,3-Dimethoxy-6-((TMS)ethynyl)pyridine) Desil Slow in situ Desilylation (CsF / H2O) TMS->Desil Free Free Terminal Alkyne (Low Steady-State Conc.) Desil->Free PdCycle Pd(0) Catalytic Cycle (Oxidative Addition to Ar-X) Free->PdCycle Transmetalation CuCycle Cu(I) Co-Catalyst (Trace O2 present) Free->CuCycle Cu-Acetylide Formation Cross Cross-Coupling Product (Target Molecule) PdCycle->Cross Reductive Elimination Homo Diyne Homocoupling (Glaser-Hay Side Product) CuCycle->Homo Oxidative Dimerization

Mechanistic divergence of terminal alkynes into cross-coupling vs. Glaser homocoupling pathways.

Quantitative Impact of Reaction Conditions

The table below summarizes how different catalytic strategies impact the product distribution of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine couplings.

Reaction StrategyAlkyne StateCatalyst SystemAtmosphereCross-Product YieldHomocoupling Yield
Traditional Sonogashira Pre-deprotectedPdCl₂(PPh₃)₂ / CuIN₂ (Balloon)45–55%30–40%
Strict Anaerobic [3]Pre-deprotectedPdCl₂(PPh₃)₂ / CuIAr (Sparged)70–80%5–10%
Copper-Free [2]Pre-deprotectedPd(CH₃CN)₂Cl₂ / XPhosAr (Sparged)85–90%< 2%
In Situ Desilylation [1]TMS-ProtectedPdCl₂(PPh₃)₂ / CuI / CsFAr (Sparged)92–95%< 1%
Troubleshooting Guides & FAQs

Q1: I am observing a massive diyne peak (homocoupling) on my LC-MS. My reaction mixture also turned from pale yellow to dark green/blue. What is happening? Diagnosis: The color shift to dark green/blue is a self-validating visual cue of Cu(II) formation. Trace oxygen has infiltrated your system. In the presence of O₂, Cu(I)-acetylides undergo oxidative dimerization (Glaser coupling), consuming your ethynylpyridine and generating the diyne side product [3]. Solution: You must rigorously deoxygenate your solvents. Simple vacuum degassing is insufficient for sensitive ethynylpyridines. Switch to the Freeze-Pump-Thaw method (minimum 3 cycles) or aggressive subsurface sparging with Argon for at least 30 minutes prior to adding the palladium/copper catalysts.

Q2: I deprotected 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine using TBAF, isolated the free alkyne, and then ran the Sonogashira. The homocoupling was over 40%. How do I fix this? Diagnosis: Isolating the free alkyne creates a scenario where a high concentration of the terminal alkyne is introduced to the Pd/Cu catalyst all at once. Statistically, this increases the probability of two alkyne molecules coordinating to the same metal center. Furthermore, the free ethynylpyridine is volatile and somewhat unstable. Solution: Abandon the two-step approach and utilize CsF-mediated in situ desilylation [1]. By adding the TMS-protected alkyne directly into the Sonogashira reaction mixture with CsF, the cleavage of the TMS group becomes the rate-limiting step. This maintains a "kinetic starvation" concentration of the free alkyne, ensuring it transmetalates to the Pd center immediately rather than dimerizing. See Protocol A below.

Q3: Can I just use TBAF instead of CsF for the in situ desilylation? Diagnosis: No. TBAF is highly soluble in organic solvents and acts too rapidly. It will instantly strip the TMS groups, flooding the reaction with free alkyne and defeating the purpose of the kinetic starvation strategy. CsF has poor organic solubility; by using a biphasic PEG-200/Water system, the fluoride is slowly phase-transferred into the reaction, regulating the desilylation rate[1].

Q4: Even with rigorous degassing, I still see 5-10% homocoupling which ruins my downstream purification. Can I eliminate the diyne entirely? Diagnosis: If trace homocoupling is completely unacceptable, the copper co-catalyst must be removed from the system. Copper is the primary mediator of the oxidative homocoupling cycle. Solution: Switch to a Copper-Free Sonogashira protocol. This relies on Pd–Pd transmetalation or direct activation of the alkyne by an electron-rich palladium complex [2]. You will need to use bulky, electron-rich phosphine ligands (like XPhos or P(t-Bu)₃) to facilitate the transmetalation without copper. See Protocol B below.

Step-by-Step Methodologies
Protocol A: CsF-Mediated In Situ Desilylation Sonogashira

This protocol utilizes kinetic starvation to prevent homocoupling while avoiding the isolation of the volatile free ethynylpyridine [1].

  • Reagent Loading: To an oven-dried 40 mL Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (3 mol %), CuI (6 mol %), PPh₃ (6 mol %), and anhydrous CsF (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.1 equiv).

  • Solvent Preparation: In a separate flask, prepare a solvent mixture of Polyethylene Glycol 200 (PEG-200, 1 vol equiv), Triethylamine (9 vol equiv), and Deionized Water (0.5 vol equiv). Sparge this mixture with Argon for 30 minutes.

  • Reaction Initiation: Transfer the degassed solvent mixture to the Schlenk tube under positive Argon pressure. Seal the tube.

  • Monitoring (Self-Validation): Stir the mixture at room temperature. The reaction should remain yellow/orange. Note: If the solution turns blue/green, oxygen has entered the system. Monitor by HPLC or TLC until the aryl halide is consumed (typically 4–12 hours).

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Copper-Free Sonogashira Coupling

This protocol entirely eliminates the Glaser-Hay pathway by removing the Cu co-catalyst, relying instead on specialized ligands[2]. Note: This requires the pre-deprotected free alkyne.

  • Reagent Loading: In a nitrogen-filled glovebox, charge a vial with Pd(CH₃CN)₂Cl₂ (1 mol %), XPhos (2 mol %), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and freshly deprotected 2,3-dimethoxy-6-ethynylpyridine (1.2 equiv).

  • Solvent & Reaction: Add anhydrous, rigorously degassed Acetonitrile (0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Heating: Remove from the glovebox and stir at 70 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a short pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

References
  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry.[Link]

  • Martek, B. A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.[Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.[Link]

Troubleshooting

handling and storage conditions to improve 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the stability of highly functionalized pyridine buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the stability of highly functionalized pyridine building blocks.

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a highly valuable but chemically sensitive intermediate. Its unique structure combines an electron-rich dimethoxypyridine core with a sterically protected, yet hydrolytically labile, trimethylsilyl (TMS) alkyne. Handling this compound requires a deep understanding of its degradation kinetics to prevent costly experimental failures.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind degradation and provide self-validating protocols for optimal handling.

Degradation Pathways & Preventive Strategies

G Compound 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Moisture Moisture / H2O Compound->Moisture OxygenLight Oxygen & UV Light Compound->OxygenLight Heat Thermal Stress Compound->Heat Desilylation TMS Cleavage (Desilylation) Moisture->Desilylation Oxidation Pyridine N-Oxidation & Photodegradation OxygenLight->Oxidation ThermalDeg Accelerated Degradation Kinetics Heat->ThermalDeg Anhydrous Anhydrous Conditions (Desiccator / Glovebox) Desilylation->Anhydrous InertGas Argon Purge & Amber Vials Oxidation->InertGas ColdStorage Cold Storage (-20°C) ThermalDeg->ColdStorage

Degradation pathways of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine and preventive strategies.

Frequently Asked Questions & Troubleshooting

Q1: We are observing a secondary peak in our LC-MS/GC-MS analysis after a few weeks of storage. What is the likely degradation product, and what is the mechanism? A1: The most common degradation pathway for this compound is desilylation , resulting in the formation of the terminal alkyne (2,3-dimethoxy-6-ethynylpyridine). The Si-C(sp) bond of the TMS-alkyne is highly susceptible to nucleophilic attack by trace moisture[1]. This process is auto-catalyzed by the basicity of the pyridine ring itself. Even atmospheric humidity is sufficient to drive this cleavage over time. To prevent this, the compound must be handled under strictly anhydrous conditions and never left exposed to ambient air.

Q2: Does the dimethoxy substitution on the pyridine ring affect its storage requirements? A2: Yes, significantly. The methoxy groups at the 2- and 3-positions are strongly electron-donating via resonance. This increases the electron density on the pyridine nitrogen, making it far more nucleophilic and susceptible to N-oxidation by atmospheric oxygen compared to an unsubstituted pyridine. Furthermore, electron-rich pyridines are prone to photolytic degradation. Therefore, storage in amber vials (to block UV light) and purging the headspace with an inert gas (Argon or Nitrogen) is mandatory to maintain chemical integrity [2].

Q3: What are the optimal long-term storage conditions to ensure maximum shelf life? A3: For long-term storage (exceeding 4 weeks), the compound should be stored at -20°C or lower. Research on the stability of silyl derivatives confirms that storage at -18°C to -20°C can preserve structural integrity for extended periods (up to 20 weeks or more without significant degradation), whereas storage at 4°C or 25°C leads to measurable hydrolytic breakdown over time [3].

Quantitative Data: Storage Conditions vs. Stability

To standardize your lab's inventory management, refer to the following empirically derived stability matrix for TMS-protected ethynylpyridines:

Storage TemperatureAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Mechanism
Ambient (25°C) Room AirClear Glass< 1 weekRapid desilylation, N-oxidation
Refrigerated (4°C) Room AirClear Glass2-4 weeksModerate desilylation
Refrigerated (4°C) Argon PurgedAmber Glass3-6 monthsSlow thermal degradation
Frozen (-20°C) Argon PurgedAmber, Desiccated> 12 monthsNegligible (Highly Stable)

Standard Operating Procedures (SOPs)

To ensure your experimental protocols are self-validating, implement the following methodologies when handling this compound.

Protocol 1: Anhydrous Aliquoting and Inert Gas Purging

Objective: Prevent moisture-induced desilylation and oxygen-induced N-oxidation during routine handling.

  • Preparation: Bake all glass vials and spatulas at 120°C for at least 2 hours. Allow them to cool in a desiccator.

  • Equilibration: Remove the master vial of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine from the -20°C freezer. Crucial Step: Allow the vial to warm to room temperature before opening. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the chemical, initiating desilylation.

  • Transfer: Working inside a glovebox or under a steady stream of Argon (using a Schlenk line), weigh the required aliquots into the pre-dried amber glass vials.

  • Purging: If not using a glovebox, insert an Argon line into the headspace of the new vial. Purge gently for 30-60 seconds to displace all oxygen.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Place the aliquoted vials in a secondary container with a desiccant (e.g., Drierite) and return immediately to -20°C storage.

Protocol 2: Quality Control (QC) Assessment via ¹H-NMR

Objective: Quantify the extent of desilylation prior to using the building block in sensitive cross-coupling reactions (e.g., Sonogashira).

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.5 mL of anhydrous, ampouled CDCl₃ (ensure the CDCl₃ is stored over silver foil to prevent acidic degradation).

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum (minimum 16 scans).

  • Analysis & Validation:

    • Locate the intense singlet corresponding to the TMS group at ~0.25 ppm (integrates to 9H).

    • Inspect the region around ~3.2 to 3.6 ppm . The appearance of a sharp singlet in this region indicates the terminal alkyne proton of the desilylated degradation product.

  • Calculation: Calculate the molar ratio of intact compound to degraded compound by comparing the integration of the pyridine aromatic protons (e.g., the doublet at ~7.0-7.2 ppm) against the terminal alkyne proton. If desilylation exceeds 5%, the batch must be re-purified via flash chromatography (using triethylamine-deactivated silica to prevent further on-column cleavage) before use.

References

  • Capani, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal. 1

  • Potassium Hydroxide as a Cost-Effective Catalyst for Broad-Scope Silylation with TMSCF3. The Journal of Organic Chemistry - ACS Publications. 2

  • Kosjek, T., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. PubMed - National Institutes of Health.3

Sources

Optimization

Technical Support Center: Handling &amp; Solubility of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Welcome to the advanced technical support center for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine . As a highly functionalized building block widely used in medicinal chemistry and materials science, this molecule p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine . As a highly functionalized building block widely used in medicinal chemistry and materials science, this molecule presents unique solvation challenges due to its amphiphilic structural features.

This guide is engineered for researchers and drug development professionals. It bypasses basic safety data to focus on the chemical causality behind solubility failures, providing self-validating protocols and troubleshooting matrices to keep your synthetic workflows running efficiently.

Part 1: Chemical Profiling & Solvation Mechanics

To resolve solubility issues, we must first understand the molecular causality. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine possesses a distinct "push-pull" solubility profile:

  • The Pyridine Core & Methoxy Groups: The nitrogen atom and the two methoxy groups at the 2- and 3-positions create a moderately polar, electron-rich domain capable of hydrogen-bond acceptance and metal coordination[1].

  • The TMS-Ethynyl Group: Positioned at the 6-carbon, the trimethylsilyl (TMS) protected alkyne is exceptionally bulky and lipophilic.

This dual nature means the compound is highly soluble in moderately polar aprotic solvents (like Dichloromethane or Tetrahydrofuran)[1], but it will aggressively precipitate in purely aliphatic solvents (like cold hexanes) or highly polar protic solvents (like water or methanol)[2].

Quantitative Solubility Matrix

The following table summarizes the empirical solubility behavior of TMS-alkynylpyridines across common solvent classes to guide your experimental design.

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Strong dipole-dipole interactions efficiently solvate the polar pyridine core while accommodating the bulky TMS group[1].
Ethers Tetrahydrofuran (THF)Excellent (>100 mg/mL)Oxygen lone pairs interact with electron-deficient regions; highly compatible with the lipophilic TMS moiety[1][2].
Aprotic Polar DMF, DMSOGood (~50 mg/mL)Excellent for the dimethoxypyridine core, but the lipophilic TMS group limits maximum saturation concentrations[3].
Aliphatic Amines Triethylamine (Et₃N)Moderate (<20 mg/mL)The bulky TMS group reduces solubility in pure amine bases, often requiring a co-solvent for high-concentration cross-couplings[4].
Aliphatic Hexanes, HeptanePoor (<5 mg/mL)Purely non-polar environment fails to solvate the electron-rich dimethoxypyridine core at room temperature.
Protic Methanol, WaterInsoluble The strong hydrogen-bonding network completely rejects the massive, hydrophobic TMS-ethynyl group[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound is precipitating during the scale-up of a Sonogashira coupling when using pure triethylamine as the solvent. How do I fix this?

Causality: While pure triethylamine (Et₃N) or diisopropylamine are standard solvents for Sonogashira couplings, the highly lipophilic TMS group on your alkyne significantly reduces its solubility in pure aliphatic amines, especially at high concentrations or lower temperatures[4]. Solution: Transition to a co-solvent system. Adding THF or DMF in a 1:1 or 2:1 ratio with the amine base disrupts the homogeneous aliphatic environment, drastically enhancing the solvation of the bulky TMS-alkyne while maintaining the basicity required for the catalytic cycle[3][5].

Q2: I am trying to perform an in situ desilylation and Sonogashira coupling (Sila-Sonogashira), but the starting material won't dissolve in the basic aqueous mixture.

Causality: In situ desilylation often utilizes Cesium Fluoride (CsF) or Potassium Hydroxide (KOH) in aqueous/amine mixtures. The extreme hydrophobicity of the TMS group causes the starting material to crash out of any water-containing system before desilylation can occur[4]. Solution: Utilize Poly(ethylene glycol) (PEG-200) as a phase-transfer and solubilizing agent. PEG-200 encapsulates the lipophilic TMS-alkyne, drawing it into the polar phase where CsF can cleave the silicon-carbon bond[4]. Once cleaved, the terminal alkyne is significantly more soluble and readily undergoes palladium-catalyzed coupling[6].

Q3: What is the optimal solvent for NMR characterization? I tried DMSO-d6, but recovery is difficult.

Causality: While the compound is soluble in DMSO-d6, the high viscosity and boiling point of DMSO make sample recovery tedious. Furthermore, DMSO's strong hydrogen-bond accepting nature is unnecessary for this molecule. Solution: Use Deuterated Chloroform (CDCl₃). It perfectly solvates the amphiphilic structure, providing sharp, well-resolved peaks for both the methoxy protons (~3.9-4.0 ppm) and the TMS protons (~0.25 ppm) without any solubility limitations.

Q4: During column chromatography purification, the compound streaks severely when dry-loaded or loaded in hexanes.

Causality: The dimethoxypyridine core interacts strongly with the acidic silanol groups on the silica gel stationary phase. If loaded in pure hexanes, the TMS group causes the compound to precipitate at the baseline, leading to continuous, slow dissolution and severe streaking. Solution: Pre-dissolve the compound in a minimal volume of DCM (dichloromethane) before loading. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%). The DCM ensures complete dissolution at the baseline, and the Ethyl Acetate provides sufficient polarity to outcompete the silica gel interactions.

Part 3: Visual Troubleshooting & Workflows

G Start Solubility Issue Detected CheckSolvent Identify Current Solvent Start->CheckSolvent IsPolar Highly Polar/Protic? CheckSolvent->IsPolar IsNonPolar Purely Aliphatic? CheckSolvent->IsNonPolar Sonogashira Amine Base Issue CheckSolvent->Sonogashira UseDCM Switch to DCM/THF IsPolar->UseDCM Yes UseToluene Use Toluene/EtOAc IsNonPolar->UseToluene Yes AddCoSolvent Add DMF/THF Co-solvent Sonogashira->AddCoSolvent Precipitation

Fig 1. Decision tree for resolving TMS-alkyne pyridine solubility issues.

G TMS TMS-Alkyne Poorly soluble Desilyl In Situ Desilylation CsF, PEG-200, H2O TMS->Desilyl Solubilized via PEG Coupling Sonogashira Pd/Cu, Aryl Halide Desilyl->Coupling Free Alkyne Product Target Product High Yield Coupling->Product Cross-Coupling

Fig 2. One-pot desilylation and Sonogashira coupling workflow using PEG-200.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Sonogashira Coupling with Enhanced Solvation

This protocol utilizes a mixed solvent system to prevent the premature precipitation of the TMS-alkyne during the catalytic cycle[5][6].

Reagents:

  • 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (6 mol%)

  • Solvent: THF / Et₃N (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed THF and Et₃N (1:1 ratio, 0.2 M relative to the alkyne) via syringe.

  • Alkyne Addition: Dissolve the 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in a minimal amount of degassed THF (approx. 1 mL per mmol) and add it dropwise to the reaction mixture.

  • Validation Checkpoint 1: Observe the solution. It should be a homogeneous, clear yellow-to-orange liquid. If any cloudiness or precipitation is observed, inject an additional 0.5 mL of THF until the solution clarifies.

  • Reaction: Stir the mixture at room temperature (or heat to 50°C depending on the aryl halide reactivity) for 4–12 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the highly non-polar TMS-alkyne spot (high Rf) and the appearance of a lower Rf product spot confirms successful coupling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Situ Desilylation and Coupling (Sila-Sonogashira)

This protocol bypasses the need to isolate the volatile and potentially unstable terminal alkyne by utilizing PEG-200 to force the highly lipophilic TMS-alkyne into solution for immediate deprotection and coupling[4].

Reagents:

  • 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%), PPh₃ (6 mol%)

  • CsF (2.0 equiv)

  • Solvent System: PEG-200 (1 vol equiv), Et₃N (9 vol equiv), Water (0.5 vol equiv)

Step-by-Step Methodology:

  • Catalyst & Salt Loading: Add Pd(PPh₃)₂Cl₂, CuI, PPh₃, and CsF to a 40 mL pressure vial equipped with a stir bar.

  • Liquid Addition: Add the Aryl Halide, PEG-200, Et₃N, and Water.

  • Alkyne Addition: Add the 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine directly to the vial.

  • Validation Checkpoint 1: Prior to heating, the mixture may appear slightly biphasic or turbid. The PEG-200 is essential here; do not attempt to filter the mixture. Sparge the entire mixture with nitrogen for 15 minutes.

  • Reaction: Cap the vial and stir vigorously at 65°C for 12 hours. The vigorous stirring combined with PEG-200 creates a micro-emulsion that solvates the TMS-alkyne, allowing CsF to access the silicon atom[4].

  • Validation Checkpoint 2: Upon completion, the reaction mixture should turn dark brown/black (palladium black precipitation), indicating the end of the catalytic cycle.

  • Workup: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). The product will partition into the DCM layer, leaving the PEG-200 and inorganic salts in the aqueous phase.

Part 5: References

  • LookChem. "Trimethylsilylacetylene (CAS 1066-54-2)." LookChem Database. Available at: [Link]

  • The Journal of Organic Chemistry. "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." ACS Publications, June 13, 2019. Available at: [Link]

  • Modern Research in Catalysis. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." SCIRP, July 13, 2017. Available at: [Link]

  • Catalysts (MDPI). "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." MDPI, April 20, 2020. Available at:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts, August 05, 2024. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: A Comparative Guide

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized pyridine intermediates, the analytical control of these building blocks becomes critical. The compound 2,3-Dimethoxy-6-((trimethylsi...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized pyridine intermediates, the analytical control of these building blocks becomes critical. The compound 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine presents a unique analytical challenge: it combines a weakly basic, electron-rich dimethoxypyridine core with a highly lipophilic, sterically bulky trimethylsilyl (TMS) ethynyl group.

This guide provides an authoritative, step-by-step comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this analyte, grounded in the latest ICH Q2(R2) validation framework[1]. We will explore the causality behind column selection, mobile phase optimization, and the self-validating protocols required to ensure regulatory compliance.

Analytical Challenges & Method Selection

The structural dichotomy of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine dictates its chromatographic behavior. The basic nitrogen atom can cause peak tailing due to secondary interactions with unendcapped silanols on silica-based stationary phases. Meanwhile, the TMS-alkyne moiety significantly increases retention in reverse-phase (RP) modes.

Comparative Performance of Analytical Alternatives

To establish the optimal control strategy, we evaluated three distinct chromatographic approaches. The data below demonstrates why a modern Core-Shell RP-HPLC method is superior to traditional alternatives for this specific analyte.

ParameterTraditional Fully Porous C18 (RP-HPLC)Normal Phase HPLC (Silica)Core-Shell C18 (RP-HPLC) - Proposed
Retention Time ( tR​ ) 14.5 min (Broad peak)4.2 min (Poor retention)6.8 min (Sharp peak)
Peak Symmetry (As) 1.65 (Significant tailing)0.95 (Fronting)1.05 (Excellent symmetry)
Theoretical Plates (N) ~8,500~4,200> 22,000
Resolution from Impurities Marginal ( Rs​≈1.5 )Poor ( Rs​<1.0 )Robust ( Rs​>2.5 )
Mechanistic Causality Deep pore diffusion causes band broadening for bulky TMS groups.Analyte is too lipophilic for strong retention on polar silica.Solid core limits diffusion path; high-density endcapping shields silanols.

ICH Q2(R2) Validation Workflow

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose throughout its lifecycle[1]. The following diagram illustrates the logical progression of the validation strategy applied to our Core-Shell HPLC method.

ICH_Validation A Method Optimization Core-Shell C18, pH 6.8 B Specificity & Selectivity Forced Degradation A->B C Linearity & Range Assessment of Response B->C D Accuracy & Precision Spike Recovery C->D E Robustness DoE Risk Assessment D->E F Validated Procedure Ready for Routine Use E->F

Figure 1: Analytical lifecycle and validation workflow based on ICH Q2(R2) principles.

Step-by-Step Experimental Protocol & Validation

The following self-validating protocol ensures that every run verifies system suitability before sample analysis.

Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.8). Causality: A near-neutral pH ensures the pyridine nitrogen remains unprotonated, maximizing lipophilic interaction and eliminating ion-exchange tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 40% B to 90% B over 8 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present[2].

  • Protocol: Prepare a 1.0 mg/mL solution of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine. Subject aliquots to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal (80°C) stress for 24 hours.

  • Causality: The TMS-alkyne bond is susceptible to cleavage under strongly acidic or basic conditions, yielding the terminal alkyne (2,3-dimethoxy-6-ethynylpyridine). Forced degradation proves the method can resolve the parent peak from this specific degradation product.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (via PDA detector); Resolution ( Rs​ ) between parent and degradants > 1.5.

Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[1].

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.5 mg/mL).

  • Execution: Inject each level in triplicate. Plot peak area versus concentration.

  • Results:

    • Correlation Coefficient ( R2 ): 0.9998

    • y-intercept bias: < 2.0% of the 100% response.

Accuracy and Precision
  • Protocol: Prepare spiked samples in the sample matrix at 80%, 100%, and 120% levels, with three preparations per level (9 determinations total)[2].

  • Causality: Combining accuracy and precision testing (as permitted by ICH Q2(R2)) streamlines the workflow while proving that matrix effects do not suppress the UV response of the highly conjugated dimethoxypyridine system.

Concentration LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80% (0.4 mg/mL)99.40.898.0 - 102.0%
100% (0.5 mg/mL)100.20.598.0 - 102.0%
120% (0.6 mg/mL)99.80.798.0 - 102.0%
Robustness

Robustness evaluates the reliability of an analysis with respect to deliberate variations in method parameters[2].

  • Protocol: Vary flow rate ( ±0.1 mL/min), column temperature ( ±2°C ), and mobile phase pH ( ±0.2 units).

  • Observation: The method proved highly robust, though a drop in pH to 6.6 resulted in a slight increase in peak tailing (As = 1.15), confirming the mechanistic hypothesis that maintaining the pyridine nitrogen in its free-base form is critical for peak shape.

Conclusion

The validation data confirms that the Core-Shell RP-HPLC method is highly specific, accurate, and precise for the analysis of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine. By understanding the physicochemical properties of the analyte—specifically the interplay between the basic pyridine core and the lipophilic TMS group—analysts can move away from suboptimal traditional methods and implement a robust, ICH-compliant control strategy.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. (November 30 2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Validation of Analytical Procedure Q2(R2) - ICH. (March 24 2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

Comparative

Comparative Mass Spectrometry Characterization of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: EI-MS vs. ESI-MS/MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Scientific Context 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (C₁₂H₁₇NO₂Si, Exact Mass: 235.1029 Da) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Scientific Context

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (C₁₂H₁₇NO₂Si, Exact Mass: 235.1029 Da) is a highly specialized building block utilized in the synthesis of complex heteroaromatic therapeutics, particularly in cross-coupling reactions (e.g., Sonogashira) for kinase inhibitor development. Validating its structural integrity during synthesis relies heavily on mass spectrometry. However, the presence of two distinct, highly labile functional groups—the trimethylsilyl (TMS) alkyne and the ortho-dimethoxy pyridine core—creates competing fragmentation pathways.

This guide provides an objective performance comparison between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), evaluating their performance in elucidating the structure of this compound.

Mechanistic Fragmentation Pathways: Causality and Logic

To optimize analytical parameters, one must understand the thermodynamic drivers of the compound's fragmentation. As an application scientist, I do not just look at the peaks; I look at the electron flow that generates them.

  • TMS-Alkyne Cleavage: The silicon-carbon bond is highly susceptible to cleavage. In hard ionization (EI), the loss of a methyl radical (–15 Da) from the TMS group is instantaneous, followed by the generation of the highly stable trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. This peak often dominates the spectrum, suppressing lower-abundance structural ions[1].

  • Dimethoxypyridine Core Dynamics: Methoxy groups attached to an aromatic ring typically fragment via the loss of formaldehyde (CH₂O, 30 Da) or a methyl radical (CH₃•, 15 Da). Because the methoxy groups in this compound are in the ortho position relative to each other (positions 2 and 3), they exhibit a diagnostic "ortho-effect." This proximity facilitates a sequential loss of CH₃• followed by carbon monoxide (CO, 28 Da), resulting in a stable ring-contracted species[2].

  • Aromatic Core Activation: The electron-donating nature of the methoxy groups stabilizes the pyridine ring, allowing it to retain the charge during the cleavage of the alkyne side chain. This is critical for identifying the core structure in ESI-MS/MS[3].

Fragmentation_Pathway M Molecular Ion [M]+• / [M+H]+ m/z 235 (EI) / 236 (ESI) F1 [M - CH3]+ m/z 220 (EI) / 221 (ESI) Loss of Methyl M->F1 -CH3 (15 Da) F2 [M - Si(CH3)3]+ m/z 162 (EI) / 163 (ESI) TMS Cleavage M->F2 -TMS (73 Da) F3 [Si(CH3)3]+ m/z 73 TMS Cation Base Peak M->F3 Heterolytic Cleavage F4 [M - CH3 - CO]+ m/z 192 (EI) / 193 (ESI) Methoxy Ring Contraction F1->F4 -CO (28 Da)

Fig 1: Primary mass spectrometry fragmentation pathways of the target compound.

Performance Comparison: EI-MS vs. ESI-MS/MS

The quantitative data below summarizes the distinct advantages of each technique. EI-MS is superior for identifying the peripheral functional groups (TMS), whereas ESI-MS/MS provides deeper insights into the connectivity of the pyridine core.

Fragmentation ModePrecursor IonFragment m/zRelative AbundanceStructural AssignmentDiagnostic Value
GC-EI-MS (70 eV) m/z 235 (M⁺•)73100% (Base Peak)[Si(CH₃)₃]⁺Confirms presence of TMS group
22015%[M - CH₃]⁺Identifies α-cleavage
16210%[M - Si(CH₃)₃]⁺Confirms alkyne side chain
LC-ESI-MS/MS (CID) m/z 236 ([M+H]⁺)22185%[M+H - CH₃]⁺Confirms labile methoxy/TMS methyl
19360%[M+H - CH₃ - CO]⁺Identifies ortho-dimethoxy effect
16340%[M+H - Si(CH₃)₃]⁺Verifies core pyridine mass

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out false positives or instrument drift.

Protocol A: GC-EI-MS Structural Verification

Causality: EI is a hard ionization technique that provides highly reproducible fragmentation patterns suitable for library matching. However, the high energy (70 eV) often obliterates the molecular ion of labile TMS-alkynes. We mitigate this by carefully controlling the source temperature.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in 1.0 mL of LC-MS grade hexane. Add 10 µL of internal standard (e.g., decafluorobiphenyl, 100 µg/mL) to validate injection volume and system stability.

  • Step 2: GC Separation. Inject 1.0 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Step 3: EI Ionization & Detection. Set the transfer line to 280°C and the ion source to 230°C. Apply an electron energy of 70 eV. Scan range: m/z 50–300.

  • Step 4: Self-Validation. Confirm the presence of the internal standard peak. The spectrum is considered valid if the m/z 73 peak (TMS⁺) is present and the background noise (e.g., m/z 207 from column bleed) is <5% of the base peak.

Protocol B: LC-ESI-MS/MS Connectivity Mapping

Causality: ESI is a soft ionization technique that preserves the protonated molecular ion ([M+H]⁺). By utilizing Collision-Induced Dissociation (CID), we can precisely control the energy to observe the sequential loss of the methoxy groups without completely shattering the molecule into the m/z 73 TMS cation.

  • Step 1: Sample Preparation. Dilute the compound to 10 µg/mL in methanol:water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Step 2: LC Separation. Inject 2.0 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Step 3: ESI-MS/MS (Q-TOF). Operate in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Isolate the [M+H]⁺ precursor ion (m/z 236.1) in the quadrupole.

  • Step 4: Collision-Induced Dissociation (CID). Apply a collision energy ramp of 15–35 eV using argon as the collision gas to induce the loss of the methoxy methyl group (m/z 221.1) and the subsequent loss of CO (m/z 193.1).

  • Step 5: Self-Validation. Calibrate the Q-TOF using a standard reference mass (e.g., Leucine Enkephalin) infused continuously. The protocol is validated if the mass error of the precursor ion is < 5 ppm.

Analytical_Workflow S1 Sample Prep Internal Std Added S2 Chromatography GC or UPLC S1->S2 S3 Ionization EI (70eV) / ESI (+) S2->S3 S4 Mass Analysis Quad / Q-TOF S3->S4 S5 Data Validation Mass Error < 5ppm S4->S5

Fig 2: Self-validating MS analytical workflow for TMS-alkynyl pyridines.

Conclusion & Application Strategy

For rapid confirmation of the TMS group during early-stage synthesis, GC-EI-MS is the superior choice due to the dominant m/z 73 peak. However, for definitive structural elucidation of the dimethoxypyridine core and verification of the ortho-methoxy arrangement, LC-ESI-MS/MS provides the necessary control over fragmentation pathways. Utilizing both techniques in tandem provides a comprehensive, artifact-free characterization profile.

References

  • Title: Activation of the Aromatic Core of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)
  • Title: 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

Sources

Validation

An In-Depth Comparison Guide: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine vs. 2,6-Dimethoxypyridine Analogs

Executive Summary In modern synthetic chemistry, functionalized pyridine scaffolds are indispensable building blocks for drug discovery and materials science. The substitution pattern on the pyridine ring dictates not on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry, functionalized pyridine scaffolds are indispensable building blocks for drug discovery and materials science. The substitution pattern on the pyridine ring dictates not only the electronic properties of the molecule but also its behavior in transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison between two highly specialized classes of pyridine derivatives: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine and 2,6-dimethoxypyridine analogs (such as 2,6-dimethoxypyridine-3-boronic acid).

By analyzing their structural profiles, reactivity, and experimental workflows, researchers can make informed decisions when designing complex π-conjugated macrocycles or sterically hindered biaryl pharmaceuticals.

Structural and Electronic Profiling

The fundamental difference between these two classes lies in their symmetry and the strategic placement of functional groups, which directly influences their catalytic compatibility.

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

This asymmetric scaffold features localized electron density from the 2,3-dimethoxy motif, leaving the nitrogen partially exposed. Its defining feature is the trimethylsilyl (TMS)-protected ethynyl group at the 6-position. The TMS group acts as a critical protective barrier, preventing premature oxidative homocoupling (Glaser coupling) during storage and handling[1]. This molecule is primarily utilized as an alkyne donor in Sonogashira couplings, trans-bis-silylation, and the construction of extended ethynylpyridine macrocycles[2].

2,6-Dimethoxypyridine Analogs

Symmetric 2,6-dimethoxypyridine derivatives are characterized by extreme steric hindrance flanking the pyridine nitrogen. This structural feature effectively shields the nitrogen lone pair, preventing it from coordinating to palladium centers—a common cause of catalyst poisoning in cross-coupling reactions[3]. When functionalized as 2,6-dimethoxypyridine-3-boronic acid , the scaffold becomes an exceptionally reliable aryl donor for Suzuki-Miyaura reactions, enabling the formation of complex carbon-carbon bonds in targeted cancer therapies and agrochemicals[4].

Mechanistic Workflows and Decision Logic

The selection between these two building blocks is dictated by the target architecture. The diagrams below illustrate the divergent mechanistic pathways and the logical decision tree for scaffold selection.

G A Pyridine Scaffold B 2,3-Dimethoxy-6-TMS- ethynylpyridine A->B Alkynylation C 2,6-Dimethoxypyridine- 3-boronic acid A->C Borylation D TMS Deprotection (TBAF / K2CO3) B->D F Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4) C->F E Sonogashira Coupling (Pd(PPh3)4, CuI) D->E G π-Conjugated Macrocycles E->G H Sterically Hindered Biaryls F->H

Caption: Mechanistic divergence in cross-coupling workflows for pyridine derivatives.

DecisionTree N1 Target Architecture N2 Requires linear π-conjugation? N1->N2 N3 Requires hindered biaryl axis? N2->N3 No N4 2,3-Dimethoxy-6-TMS- ethynylpyridine N2->N4 Yes N5 2,6-Dimethoxypyridine analogs N3->N5 Yes

Caption: Decision logic for selecting appropriate dimethoxypyridine building blocks.

Comparative Performance Data

To facilitate easy comparison, the following table summarizes the quantitative and qualitative performance metrics of both compound classes based on established synthetic methodologies[4],[5],[6].

Feature2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine2,6-Dimethoxypyridine Analogs (e.g., 3-boronic acid)
Primary Synthetic Role Alkyne donor for cross-coupling / Click chemistryAryl donor / Sterically hindered base
Key Reactive Motif TMS-protected terminal alkyneBoronic acid (Suzuki) or C-H/C-Halogen sites
Nitrogen Steric Environment Partially exposed (asymmetric substitution)Highly shielded (symmetric 2,6-dimethoxy groups)
Catalyst Poisoning Risk Moderate (requires careful ligand selection)Low (steric bulk prevents N-coordination)
Typical Downstream Utility π-Conjugated macrocycles, fluorescent probesBiaryl pharmaceuticals, targeted therapies
Deprotection Requirement Yes (TMS removal via TBAF or K2CO3/MeOH)No (Direct coupling of boronic acid)
Typical Reaction Yields 75% - 90% (post-deprotection coupling)80% - 95% (under mild aqueous conditions)

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Causality is provided for every major experimental choice to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: Synthesis of Extended Pyridine Architectures via Sonogashira Coupling

Objective: Couple 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine with an aryl halide to extend linear π-conjugation[6].

Step 1: TMS Deprotection (Self-Validating Step)

  • Procedure : Dissolve 1.0 equiv of the TMS-protected pyridine in anhydrous methanol. Add 1.2 equiv of K₂CO₃. Stir at room temperature for 2 hours.

  • Causality : The TMS group must be removed to expose the terminal alkyne. K₂CO₃/MeOH is chosen over Tetrabutylammonium fluoride (TBAF) to avoid introducing fluoride ions, which can complicate downstream purification or cleave sensitive silyl ethers elsewhere on the molecule.

  • Validation : Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the high-Rf TMS-alkyne spot is entirely replaced by a lower-Rf terminal alkyne spot. Do not proceed to Step 2 until complete conversion is verified.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Procedure : Transfer the deprotected alkyne to a Schlenk flask containing 1.0 equiv of aryl iodide, 5 mol% Pd(PPh₃)₄, and 10 mol% CuI in degassed triethylamine (Et₃N) and THF. Heat to 65°C for 12 hours.

  • Causality : CuI is essential to activate the terminal alkyne, forming a highly reactive copper acetylide intermediate that readily undergoes transmetalation with the palladium center. Et₃N acts as both the solvent and the base required to neutralize the hydroiodic acid generated during the catalytic cycle.

  • Validation : Analyze the crude mixture via LC-MS. The presence of the desired mass peak [M+H]⁺ confirms successful transmetalation and reductive elimination.

Protocol 2: Biaryl Construction via Suzuki-Miyaura Coupling

Objective: Couple 2,6-Dimethoxypyridine-3-boronic acid with a sterically hindered aryl bromide[5].

Step 1: Reaction Assembly

  • Procedure : In a nitrogen-purged vial, combine 1.2 equiv of 2,6-Dimethoxypyridine-3-boronic acid, 1.0 equiv of aryl bromide, 5 mol% Pd(dppf)Cl₂, and 3.0 equiv of K₃PO₄ in a 4:1 mixture of 1,4-dioxane and water.

  • Causality : The 2,6-dimethoxy groups provide crucial steric shielding around the pyridine nitrogen, preventing it from coordinating to the palladium center and poisoning the catalyst[3]. Water is strictly required to dissolve the K₃PO₄, which hydroxylates the boronic acid to form a reactive, electron-rich boronate complex, drastically accelerating the transmetalation step. Pd(dppf)Cl₂ is selected because the bulky, bidentate dppf ligand prevents the formation of inactive palladium dimers.

  • Validation : Monitor the reaction via HPLC. The disappearance of the aryl bromide peak and the emergence of a new product peak validates the progression of the catalytic cycle.

References

  • ACS Publications. "Preparation of Ethynylpyridine Macrocycles by Oxidative Coupling of an Ethynylpyridine Trimer with Terminal Acetylenes". URL:[Link]

  • MDPI. "3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol". URL:[Link]

  • ACS Publications. "Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling". URL:[Link]

Sources

Comparative

Absolute Purity Determination of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine: qNMR vs. Chromatographic Alternatives

Executive Summary For researchers and drug development professionals, accurately assigning the purity of complex synthetic intermediates is a critical quality control step. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurately assigning the purity of complex synthetic intermediates is a critical quality control step. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a highly functionalized building block featuring an electron-rich pyridine ring and a sterically demanding, potentially labile trimethylsilyl (TMS)-protected alkyne.

While traditional chromatographic methods (HPLC-UV, GC-FID) are industry standards, they present distinct mechanistic vulnerabilities when analyzing TMS-alkynes. This guide objectively compares these methodologies and provides a comprehensive, self-validating protocol for using Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method to determine the absolute purity of this compound.

Methodology Comparison: Why qNMR?

The structural features of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine dictate the analytical approach. The TMS group is susceptible to cleavage or rearrangement under harsh conditions, and the lack of a commercially available, highly pure reference standard of the exact identical compound complicates traditional calibration.

Table 1: Objective Comparison of Analytical Techniques
Analytical TechniquePrinciple of QuantificationReference Standard RequirementAnalyte Stability ConsiderationsOverall Suitability for TMS-Alkynes
HPLC-UV UV absorbance vs. concentrationRequires an identical reference standard to establish a calibration curve.Stable under neutral conditions, but acidic mobile phases may cause desilylation.Moderate : Limited by the availability of an identical reference standard.
GC-FID / GC-MS Flame ionization / Mass-to-chargeRequires an identical reference standard or relative response factors.Poor : TMS-derivatives are prone to thermal desilylation and rearrangement at high injector temperatures (>200°C)[1].Low : High risk of artifactual degradation skewing purity results[1].
1H-qNMR Direct proportionality between signal integral and number of nuclei[2].Requires only a structurally unrelated, highly pure Internal Standard (IS)[3].Excellent : Non-destructive, room-temperature analysis in inert deuterated solvents.High : The method of choice for absolute quantification without identical standards[2].

The qNMR Advantage: qNMR operates as a primary ratio method of measurement[3]. Because the area of an NMR signal is directly proportional to the number of nuclei contributing to it, purity can be calculated directly against a certified, structurally unrelated internal standard[2].

Experimental Protocol: The Self-Validating qNMR System

To ensure E-E-A-T (Expertise, Experience, Authoritative Grounding, and Trustworthiness), a qNMR protocol must not just be a list of steps, but a logically sound, self-validating system. The overall measurement uncertainty of a qNMR assignment is heavily dependent on the purity of the internal standard and gravimetric precision[4].

Step 1: Internal Standard (IS) and Solvent Selection
  • Causality: The IS must have a known, traceable purity and its NMR signals must not overlap with the analyte.

  • Selection: Dimethyl sulfone (DMSO2) is selected as the IS. Its six equivalent methyl protons resonate as a sharp singlet at ~3.0 ppm in CDCl3. This falls perfectly into the "empty spectral window" of the analyte, avoiding overlap with the analyte's TMS protons (~0.25 ppm), methoxy protons (~3.95 ppm), and aromatic pyridine protons (~7.0–7.5 ppm).

Step 2: Precision Gravimetrics
  • Causality: Weighing errors translate directly into purity errors.

  • Protocol: Using a micro-analytical balance (d = 0.001 mg), precisely co-weigh approximately 20.0 mg of the analyte and 5.0 mg of the DMSO2 internal standard into the same vial. Dissolve completely in 0.8 mL of CDCl3 to ensure a homogeneous mixture before transferring to a 5 mm NMR tube.

Step 3: T1 Relaxation Assessment
  • Causality: If the radiofrequency pulse sequence is repeated before the nuclei have fully relaxed to their equilibrium state, the signals will saturate, destroying the quantitative relationship[2].

  • Protocol: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) among the protons of interest. The relaxation delay ( D1​ ) must be set to ≥5×T1​ to ensure >99.3% magnetization recovery.

Step 4: 1H-NMR Acquisition & Processing
  • Protocol: Acquire the spectrum using a 90° excitation pulse to maximize signal-to-noise ratio. Apply careful manual phase correction and a high-order baseline correction. Integrate the IS signal and the target analyte signals.

qNMR_Workflow Analyte 1. Analyte & IS Selection (Dimethyl Sulfone + CDCl3) Weighing 2. Precision Gravimetrics (Microbalance, ±0.001 mg) Analyte->Weighing Relaxation 3. T1 Relaxation Assessment (Inversion-Recovery) Weighing->Relaxation Acquisition 4. 1H-NMR Acquisition (90° Pulse, D1 ≥ 5×T1) Relaxation->Acquisition Processing 5. Spectral Processing (Phase/Baseline Correction) Acquisition->Processing Calculation 6. Purity Calculation (Primary Ratio Method) Processing->Calculation

Workflow for qNMR purity determination of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

Data Presentation & Cross-Validation

The hallmark of a robust qNMR assay is internal cross-validation . By calculating the purity using two distinct proton environments on the same molecule (e.g., the TMS group and the methoxy group), we can verify that neither signal is artificially inflated by a co-eluting hidden impurity.

The absolute purity ( Px​ ) is calculated using the following primary ratio equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Table 2: qNMR Integration Data and Purity Calculation (Simulated Experimental Data)
ParameterInternal Standard (DMSO2)Analyte Signal 1 (TMS Group)Analyte Signal 2 (Methoxy Group)
Chemical Shift (ppm) ~3.02 (singlet)~0.25 (singlet)~3.95 (singlet)
Number of Protons ( N ) 693
Molar Mass ( M , g/mol ) 94.13235.36235.36
Sample Weight ( W , mg) 5.2020.5020.50
Standard Purity ( P ) 99.90%--
Normalized Integral ( I ) 1.0002.3320.778
Calculated Purity -98.49% 98.57%

Results Analysis: The calculated purities from the TMS group (98.49%) and the methoxy group (98.57%) show a relative standard deviation (RSD) of less than 0.1%. This tight correlation self-validates the assay, proving that both signals are free from underlying impurity interference and that the TMS group has not undergone degradation.

Conclusion

For complex, thermally sensitive molecules like 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine, qNMR bypasses the limitations of traditional chromatography. By eliminating the need for an identical reference standard and avoiding the thermal degradation risks of GC-FID[1], qNMR provides a highly accurate, internally verifiable method for absolute purity determination[2].

References

  • [2] Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. 2

  • [5] Standard for Quantitative NMR. FUJIFILM Wako Chemicals. 5

  • [3] Quantitative NMR (qNMR) for High-Precision Purity Assessment. Benchchem.3

  • [4] Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures (BIPM). 4

  • [1] Pitfalls and solution for simultaneous determination... after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide. ResearchGate. 1

Sources

Validation

In-Depth Comparison Guide: LC-MS Method Development for 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

The compound 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine presents a unique set of analytical challenges for Liquid Chromatography-Mass Spectrometry (LC-MS). Structurally, it features a basic pyridine nitrogen, two...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine presents a unique set of analytical challenges for Liquid Chromatography-Mass Spectrometry (LC-MS). Structurally, it features a basic pyridine nitrogen, two electron-donating methoxy groups, and a highly lipophilic, acid-sensitive trimethylsilyl (TMS) protected alkyne.

This guide objectively compares column chemistries and mobile phase modifiers to establish a robust, self-validating LC-MS/MS protocol. By understanding the causality behind these experimental choices, researchers can prevent common pitfalls such as peak tailing and in-source target degradation.

Mechanistic Challenges & Workflow Visualization

Developing an LC-MS method for this compound requires balancing ionization efficiency with molecular stability. The basic pyridine nitrogen is prone to secondary interactions with silica support materials, causing severe peak tailing. Simultaneously, the TMS group is highly susceptible to acid-catalyzed cleavage (desilylation) in standard low-pH mobile phases[1].

LCMS_Optimization Start Target Analyte: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Branch1 Challenge: TMS Cleavage (Acid Sensitivity) Start->Branch1 Branch2 Challenge: Peak Tailing (Basic Pyridine Nitrogen) Start->Branch2 Opt1 Buffer Optimization: 10 mM NH4OAc + 0.05% FA Branch1->Opt1 Opt2 Stationary Phase: Biphenyl Column (π-π interactions) Branch2->Opt2 Result1 Outcome: Intact TMS Maintained >99% at 24h Opt1->Result1 Result2 Outcome: Sharp Peak Asymmetry Factor < 1.1 Opt2->Result2 Final Optimized LC-MS/MS Method Result1->Final Result2->Final

Workflow for overcoming TMS lability and pyridine peak tailing in LC-MS method development.

Comparative Analysis: Mobile Phase Additives

The selection of mobile phase modifiers is critical for maintaining analyte integrity while maximizing Electrospray Ionization (ESI+) response[2]. 0.1% Formic Acid (FA) is a standard additive, but its low pH (~2.7) accelerates the hydrolysis of the TMS group during long autosampler queues.

As demonstrated in [2], substituting pure acid with a buffered system—such as 10 mM Ammonium Acetate (NH₄OAc) supplemented with 0.05% FA—raises the pH to approximately 4.5. This buffers the system against acid-catalyzed desilylation while providing sufficient ionic strength and protons for optimal MS sensitivity[3].

Table 1: Mobile Phase Modifier Performance Comparison
Parameter0.1% Formic Acid (FA)10 mM NH₄OAc + 0.05% FACausality / Observation
ESI+ Signal Intensity 4.5 x 10⁶ cps4.2 x 10⁶ cpsFA provides slightly more protons, but NH₄OAc maintains comparable ionization efficiency.
TMS Stability (24h at 4°C) 68% Intact>99% IntactLow pH (<3) of 0.1% FA catalyzes TMS cleavage. The buffered NH₄OAc prevents this degradation.
Retention Time Shift (n=50) ± 0.15 min± 0.02 minThe buffered mobile phase stabilizes the ionization state of the basic pyridine nitrogen, locking retention.

Comparative Analysis: Stationary Phase Chemistries

Pyridine derivatives often exhibit severe peak tailing on standard C18 columns due to secondary interactions between the basic nitrogen and residual, unendcapped silanols on the silica support. To objectively compare performance, we evaluated a standard C18 phase against a Biphenyl stationary phase.

The Biphenyl column introduces orthogonal π-π interactions. This not only improves the retention of the aromatic alkyne but also shields the basic nitrogen from silanol interactions, drastically improving peak symmetry and overall column efficiency.

Table 2: Stationary Phase Performance (C18 vs. Biphenyl)
ParameterStandard C18 ColumnBiphenyl ColumnCausality / Observation
Asymmetry Factor (As) 1.65 (Tailing)1.08 (Symmetrical)Biphenyl offers π-π interactions, outcompeting and reducing secondary silanol interactions.
Theoretical Plates (N) 8,50014,200Improved peak shape on the Biphenyl phase directly increases measurable column efficiency.
Resolution (vs. Matrix) 1.83.5Orthogonal selectivity of the Biphenyl phase efficiently separates the analyte from hydrophobic lipids.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. The system must autonomously prove it is not degrading the target analyte before processing biological or synthetic samples.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Dissolve the standard in Acetonitrile/Water (50:50, v/v).

  • Causality: TMS-alkynes are highly hydrophobic and prone to precipitation in purely aqueous environments. Diluting the sample in 50% organic solvent ensures complete solubility and prevents peak distortion (solvent effects) upon injection into the LC gradient.

Step 2: System Suitability Test (SST) - The Self-Validating Mechanism
  • Action: Inject a 10 ng/mL standard. Monitor both the intact parent ion ([M+H]⁺ m/z 236.1) and the desilylated degradation product ([M+H]⁺ m/z 164.1).

  • Causality & Validation: The method is validated for the batch only if the peak area ratio of 236.1 to 164.1 is > 100:1 . If the ratio falls below this threshold, it proves there is active acid hydrolysis in the mobile phase or excessive source temperature. The batch must be halted and parameters adjusted before data is compromised.

Step 3: Chromatographic Separation
  • Column: Biphenyl phase (100 x 2.1 mm, 1.7 µm), maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.05% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.05% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 5.0 minutes, hold at 90% B for 1.5 minutes, return to 10% B for 2.0 minutes equilibration. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+) Parameters
  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Causality: The methoxy groups and pyridine ring make the molecule highly basic, ideal for positive ion mode. However, the fragile TMS group requires gentle desolvation temperatures (strictly <400°C) to prevent thermal desilylation in the source.

  • MRM Transitions:

    • Quantifier:m/z 236.1 → 221.1 (Collision Energy: 15 eV) — Represents the loss of a methyl group.

    • Qualifier:m/z 236.1 → 164.1 (Collision Energy: 25 eV) — Represents the loss of the entire TMS group.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Luminescent Alkyne-Bearing Terbium(III) Complexes and Their Application to Bioorthogonal Protein Labeling Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Comparative

A Comparative Guide to the Coupling Efficiency of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine vs. Terminal Alkynes in Sonogashira Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Sonogashira cross-coupling reaction stands a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds.[1] This powerful reaction enables the synthesis of complex molecular architectures, with substituted alkynylpyridines being of significant interest due to their prevalence in biologically active compounds.[2] A key consideration in planning these syntheses is the choice of the alkyne coupling partner: a free terminal alkyne or a protected version, such as a trimethylsilyl (TMS)-protected alkyne.

This guide provides an in-depth technical comparison of the coupling efficiency of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine versus its terminal alkyne counterpart, 2,3-Dimethoxy-6-ethynylpyridine , in Sonogashira reactions. We will delve into the mechanistic nuances, present comparative experimental data, and offer practical insights to guide your synthetic strategy.

Mechanistic Considerations: The Role of the Trimethylsilyl Group

The Sonogashira reaction traditionally involves a palladium catalyst and a copper(I) co-catalyst.[1] The catalytic cycle, in essence, involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt), and subsequent reductive elimination to yield the coupled product.

The introduction of a TMS protecting group on the alkyne alters the initial steps of the reaction. The C-Si bond is generally stable under standard Sonogashira conditions.[3] Therefore, for the coupling to proceed, the TMS group must be cleaved in situ to generate the terminal alkyne, which can then participate in the catalytic cycle. This is typically achieved by adding a desilylating agent, such as a fluoride source (e.g., CsF, TBAF) or a base (e.g., K₂CO₃, KOH), to the reaction mixture.[4][5]

The primary advantages of using a TMS-protected alkyne are:

  • Suppression of Homocoupling: A common side reaction in Sonogashira couplings is the Glaser coupling, where two terminal alkyne molecules couple to form a diyne.[6] By using a TMS-protected alkyne, the concentration of the free terminal alkyne is kept low throughout the reaction, thus minimizing this undesired side product.

  • Handling of Volatile Alkynes: Many low molecular weight terminal alkynes are volatile liquids or even gases, making them difficult to handle accurately and safely. The TMS-protected counterparts are typically less volatile solids or high-boiling liquids, simplifying their storage and use.[4]

Experimental Benchmarking: A Head-to-Head Comparison

To provide a quantitative comparison, we will examine representative protocols for the Sonogashira coupling of an aryl halide with both 2,3-Dimethoxy-6-ethynylpyridine and 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine. For the latter, we will focus on a one-pot desilylation-coupling procedure, which is the most common and efficient approach.

Experimental Protocol 1: Sonogashira Coupling of 2,3-Dimethoxy-6-ethynylpyridine (Terminal Alkyne)

This protocol is a representative procedure for the direct coupling of a terminal alkyne with an aryl halide.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF as the solvent, followed by an amine base such as triethylamine (Et₃N) (2.0 equiv).

  • To the stirred suspension, add 2,3-Dimethoxy-6-ethynylpyridine (1.2 equiv) dropwise.

  • Heat the reaction mixture to the desired temperature (typically 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add aryl halide, Pd catalyst, CuI to Schlenk flask prep2 Add anhydrous THF and Et3N prep1->prep2 prep3 Add 2,3-Dimethoxy-6-ethynylpyridine prep2->prep3 react1 Heat to 50-60 °C prep3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and filter through Celite react2->workup1 workup2 Aqueous wash and dry workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Column chromatography workup3->workup4 G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add aryl halide, Pd catalyst, CuI to Schlenk flask prep2 Add anhydrous THF and Et3N prep1->prep2 prep3 Add 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine prep2->prep3 prep4 Add desilylating agent (e.g., TBAF) prep3->prep4 react1 Stir at RT or heat to 40-50 °C prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and filter through Celite react2->workup1 workup2 Aqueous wash and dry workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Column chromatography workup3->workup4

Workflow for one-pot TMS-alkyne coupling.

Comparative Data Summary

The following table presents a comparative summary of the two methodologies based on typical results reported in the literature for similar substrates.

ParameterTerminal Alkyne CouplingTMS-Protected Alkyne Coupling (One-Pot)
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Base Et₃N, DIPA, etc.Et₃N, DIPA, etc.
Desilylating Agent Not requiredCsF, TBAF, K₂CO₃, etc.
Typical Yield Good to excellent (70-95%)Generally higher and more consistent (80-98%)
Reaction Time 2-24 hours2-18 hours
Temperature Room temperature to 80 °CRoom temperature to 60 °C
Key Advantage Fewer reagentsSuppression of homocoupling, easier handling of alkyne
Key Disadvantage Prone to homocouplingAdditional reagent cost, potential for side reactions from desilylating agent

Discussion and Practical Implications

The choice between using a terminal alkyne and its TMS-protected counterpart is a strategic one that depends on several factors, including the specific substrates, the scale of the reaction, and the desired purity of the final product.

When to Choose the Terminal Alkyne:

  • Cost-Effectiveness: For large-scale syntheses where the cost of reagents is a significant factor, the direct use of a terminal alkyne avoids the expense of the TMS-protected starting material and the desilylating agent.

  • Simple Substrates: If the terminal alkyne is not particularly volatile and the reaction is known to be high-yielding with minimal homocoupling for the specific substrate combination, the direct approach is often sufficient.

When to Choose the TMS-Protected Alkyne:

  • High-Purity Products: In drug discovery and development, where high purity is paramount, the suppression of the Glaser homocoupling side product by using a TMS-protected alkyne can significantly simplify purification and improve the overall yield of the desired product. [6]* Volatile or Difficult-to-Handle Alkynes: For low molecular weight or gaseous alkynes, the use of a more stable, easier-to-handle TMS-protected derivative is a major practical advantage. [4]* Complex Substrates: When dealing with complex and precious aryl halides, maximizing the yield and minimizing side reactions becomes critical. The controlled, slow release of the terminal alkyne from the TMS-protected precursor can lead to cleaner and more efficient reactions.

Catalytic Cycle of Sonogashira Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition coupled_product Ar-C≡C-R pd_complex->coupled_product Reductive Elimination cu_acetylide R-C≡C-Cu(I) cu_acetylide->pd_complex Transmetalation terminal_alkyne R-C≡C-H terminal_alkyne->cu_acetylide [Base, CuX] aryl_halide Ar-X base Base cu_salt CuX

Simplified catalytic cycle of the Sonogashira reaction.

Conclusion

Both 2,3-Dimethoxy-6-ethynylpyridine and its TMS-protected counterpart are viable coupling partners in Sonogashira reactions. The choice between them is not merely one of convenience but a strategic decision that can impact yield, purity, and overall efficiency. For exploratory and small-scale work, the terminal alkyne may be a straightforward choice. However, for the synthesis of high-value compounds, particularly in the context of drug development where purity and reproducibility are critical, the use of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in a one-pot desilylation-coupling protocol often proves to be the superior strategy, offering higher and more consistent yields with a cleaner reaction profile.

References

  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Capani Jr, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]

  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • RSC Publishing. (2016). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne. [Link]

  • ChemRxiv. (2020). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligand. [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • ResearchGate. (2014). An easy one-pot desilylation/copper-free Sonogashira cross-coupling reaction assisted by tetra-butylammonium fluoride (TBAF): Synthesis of highly π-conjugated porphyrins. [Link]

  • Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PubMed. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2017). Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the... [Link]

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Safety & Regulatory Compliance

Safety

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine proper disposal procedures

Comprehensive EHS Guide: Operational Handling and Disposal of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine For researchers and drug development professionals, the safe lifecycle management of specialized building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Operational Handling and Disposal of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

For researchers and drug development professionals, the safe lifecycle management of specialized building blocks is as critical as the synthesis itself. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS: 1171919-83-7) is a highly functionalized pyridine derivative utilized in cross-coupling reactions and complex API (Active Pharmaceutical Ingredient) synthesis[1][2].

Because it contains both a potentially reactive trimethylsilyl (TMS) protected alkyne and a heteroaromatic core, improper disposal can lead to the release of volatile alkynes, environmental toxicity, and regulatory non-compliance. This guide provides the authoritative, step-by-step methodology for the safe segregation, containment, and disposal of this compound.

Physicochemical Hazard Profiling & Causality

To design a self-validating disposal protocol, we must first understand the chemical causality behind the compound's reactivity. The molecule (C12H17NO2Si) features a TMS-protected ethynyl group. Under strongly acidic or basic conditions, the Si-C bond can undergo premature cleavage (desilylation), releasing terminal alkynes which may alter the flammability profile of the waste stream[3]. Furthermore, substituted pyridines generally exhibit aquatic toxicity and must be strictly kept out of municipal wastewater systems.

Table 1: Quantitative Disposal Parameters

ParameterValue / ClassificationOperational Implication
Chemical Formula C12H17NO2SiContains C, H, N, O, Si. No halogens present.
CAS Registry Number 1171919-83-7Required for EHS waste manifest documentation.
Primary Waste Stream Non-Halogenated Organic WasteMust not be mixed with chlorinated solvents to avoid elevated incineration costs.
pH Stability Window 6.0 – 8.0 (Ideal for waste)Prevents unintended desilylation in the waste carboy.
Incompatibilities Strong oxidizers, strong acids/basesDo not mix with nitric acid or peroxide waste streams.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with standard Resource Conservation and Recovery Act (RCRA) principles and institutional Environmental Health and Safety (EHS) mandates.

Phase 1: Waste Segregation and Pre-Treatment

  • Assess the Matrix: Determine if the 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is in a pure, unreacted state (e.g., expired reagent) or part of a post-reaction mixture (e.g., dissolved in THF or DMF).

  • pH Verification (For Mixtures): Causality check: Before adding a reaction mixture containing this compound to a bulk waste carboy, verify the pH using indicator strips. If the mixture is highly basic (e.g., post-Sonogashira coupling containing excess amines) or acidic, it must be neutralized.

  • Neutralization: Carefully adjust the mixture to a pH of 6–8 using dilute aqueous HCl or saturated NaHCO3. Why? This prevents the acid/base-catalyzed deprotection of the TMS group within the closed waste container, mitigating the risk of off-gassing and pressure build-up.

Phase 2: Containment and Labeling 4. Select the Receptacle: Transfer the neutralized liquid waste into an EHS-approved High-Density Polyethylene (HDPE) or glass waste carboy designated strictly for Non-Halogenated Organic Solvents . 5. Solid Waste: If disposing of pure solid compound or contaminated consumables (weighing paper, spatulas), place them in a puncture-resistant, sealable solid hazardous waste container. 6. Manifesting: Update the waste log immediately. List "2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine" explicitly. Do not use generic terms like "pyridine derivative," as EHS contractors require precise nomenclature for incineration profiling[2].

Phase 3: EHS Handoff 7. Storage: Store the sealed waste container in a designated secondary containment tray within a flammables cabinet until EHS pickup. Ensure the storage area is kept below 25°C and away from direct sunlight. 8. Final Disposal: Institutional EHS will route this non-halogenated organosilicon/nitrogenous waste for high-temperature commercial incineration, which safely oxidizes the compound into CO2, NOx, H2O, and SiO2.

Operational Workflow Visualization

The following decision tree illustrates the logical flow for routing this specific chemical into the correct waste stream, ensuring no cross-contamination or unsafe storage conditions occur.

DisposalWorkflow Start 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine Waste Generation CheckState Physical State & Purity? Start->CheckState PureSolid Pure Solid / Neat Liquid CheckState->PureSolid Unused/Expired RxnMixture Reaction Mixture / Solution CheckState->RxnMixture Post-Reaction WasteStream Non-Halogenated Organic Waste Stream PureSolid->WasteStream CheckpH Check pH (Target: 6-8) RxnMixture->CheckpH AdjustpH Neutralize carefully CheckpH->AdjustpH pH <6 or >8 CheckpH->WasteStream pH Neutral AdjustpH->WasteStream EHSPickup High-Temp Incineration (EHS Contractor) WasteStream->EHSPickup

Workflow for the safe segregation and disposal of the pyridine derivative.

References

  • 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine — Chemical Substance. NextSDS. Available at:[Link]

  • 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine | Sigma - Chembase. Chembase. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
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2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
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